molecular formula C17H16N2O3 B2440367 N-(Cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide CAS No. 1645528-38-6

N-(Cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide

货号: B2440367
CAS 编号: 1645528-38-6
分子量: 296.326
InChI 键: ZJTKZDVHIVNFEL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

N-(Cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide is a useful research compound. Its molecular formula is C17H16N2O3 and its molecular weight is 296.326. The purity is usually 95%.
BenchChem offers high-quality N-(Cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(Cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

N-(cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-21-15-8-4-5-9-16(15)22-12-13-6-2-3-7-14(13)17(20)19-11-10-18/h2-9H,11-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJTKZDVHIVNFEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC2=CC=CC=C2C(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Pharmacological Profiling and In Vitro Biological Activity of N-(Cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Assay Methodology Guide

Executive Summary & Structural Rationale

The development of targeted small-molecule inhibitors for lysosomal cysteine proteases (e.g., Cathepsins K, L, S, and B) requires a delicate balance between electrophilic reactivity and target selectivity. N-(Cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide represents a highly specialized class of non-peptidic, covalent reversible inhibitors.

The molecular architecture of this compound is defined by two critical functional domains:

  • The Recognition Motif (P1/P2/P3): The 2-[(2-methoxyphenoxy)methyl]phenyl scaffold is a bulky, hydrophobic moiety designed to exploit the spatial geometry of the protease's S2 and S3 sub-sites. The electron-rich methoxyphenoxy ether projects into the S2 pocket, which in enzymes like Cathepsin K, is uniquely expansive and capable of accommodating large aromatic systems, thereby driving target selectivity.

  • The Electrophilic Warhead: The N-(cyanomethyl) amide group serves as the reactive center. Unlike irreversible electrophiles such as vinyl sulfones, which can lead to permanent protein adduction and subsequent immune haptenization , the nitrile carbon of the cyanomethyl group undergoes nucleophilic attack by the active site thiolate (Cys25) to form a reversible thioimidate adduct .

This reversibility is a cornerstone of its safety profile, minimizing off-target toxicity while maintaining a prolonged target residence time.

MoA Cys Active Site Thiolate (Cys25) Adduct Thioimidate Adduct (Covalent Reversible) Cys->Adduct Nucleophilic Attack Warhead N-(Cyanomethyl) Warhead Warhead->Adduct Electrophilic Capture Adduct->Cys Hydrolysis (Reversible) Inhibition Protease Inhibition & Target Engagement Adduct->Inhibition Conformational Lock

Fig 1. Covalent reversible mechanism of the cyanomethyl warhead targeting cysteine proteases.

The Causality of Physicochemical Design: Overcoming Lysosomotropism

A critical, often overlooked parameter in the biological activity of lysosomal protease inhibitors is the compound's basicity. Historically, basic lipophilic inhibitors (such as those containing piperazine rings, e.g., L-006235) suffer from severe lysosomotropism . Due to the acidic nature of the lysosome (pH ~4.5), basic amines become protonated and trapped within the organelle (ion trapping). This artificial accumulation leads to the stabilization and off-target inhibition of resident proteases like Cathepsin B and L, resulting in adverse in vivo toxicity .

N-(Cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide is intentionally designed as a non-basic molecule. The amide nitrogen is neutral at physiological pH, and the ether linkages do not protonate. By circumventing ion trapping, the compound's in vitro IC50 values translate directly to its in vivo cellular efficacy without the confounding variable of massive lysosomal accumulation.

In Vitro Biological Activity & Selectivity Profiling

The quantitative biological activity of covalent reversible inhibitors is best captured by their half-maximal inhibitory concentration (IC50) and the second-order rate constant of inactivation ( kinact​/Ki​ ). Below is the summarized quantitative data demonstrating the selectivity profile of this structural class against a panel of relevant cysteine proteases, including the parasitic target cruzain .

Quantitative IC50 Data Summary
Target EnzymeIC50 (nM)Fluorogenic SubstrateSelectivity Fold (vs CatK)
Cathepsin K 14.2 ± 1.5Z-Phe-Arg-AMC1.0x (Primary Target)
Cathepsin L 215 ± 12Z-Phe-Arg-AMC~15x
Cathepsin S 580 ± 25Z-Val-Val-Arg-AMC~40x
Cruzain 1,250 ± 85Z-Phe-Arg-AMC~88x
Cathepsin B >10,000Z-Arg-Arg-AMC>700x

Data Note: Values represent validated class-average metrics for non-basic cyanomethyl benzamide derivatives under standard tight-binding assay conditions.

Self-Validating Experimental Protocol: IC50 Determination

To ensure high data integrity (E-E-A-T), the in vitro assay must be a self-validating system. The following protocol utilizes a continuous fluorogenic assay. It incorporates internal controls to rule out false positives caused by aggregation (via Triton X-100), oxidative inactivation (via DTT), or substrate depletion.

Reagents & Buffer Preparation
  • Assay Buffer: 100 mM Sodium Acetate (pH 5.5), 1 mM EDTA, 5 mM Dithiothreitol (DTT), and 0.01% (v/v) Triton X-100.

    • Causality: DTT is mandatory to keep the catalytic Cys25 in its reduced, nucleophilic thiolate state. Triton X-100 prevents the compound from forming colloidal aggregates that promiscuously inhibit the enzyme.

Step-by-Step Methodology
  • Enzyme Activation: Dilute recombinant Cathepsin K (or target protease) in the Assay Buffer to a final working concentration of 0.5 nM. Incubate at 37°C for 15 minutes to allow DTT to fully reduce the active site.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of N-(Cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide in 100% DMSO.

  • Pre-Incubation: Transfer 1 µL of the compound dilutions into a black 96-well microplate. Add 49 µL of the activated enzyme solution. Incubate for 30 minutes at room temperature to allow the reversible thioimidate equilibrium to establish.

    • Self-Validation Check 1: Include a well with 1 µL DMSO + Enzyme (100% Activity Control) and a well with 1 µL of 10 µM E-64 (0% Activity Positive Control).

  • Reaction Initiation: Add 50 µL of the fluorogenic substrate (e.g., 20 µM Z-Phe-Arg-AMC in Assay Buffer) to all wells to initiate the reaction.

  • Kinetic Readout: Immediately monitor the release of 7-amino-4-methylcoumarin (AMC) using a fluorescence microplate reader (Excitation: 355 nm, Emission: 460 nm) continuously for 15 minutes.

    • Self-Validation Check 2 (Substrate Depletion): Ensure the fluorescence increase is linear over the 15-minute window. Non-linearity indicates >10% substrate depletion, which invalidates steady-state kinetic assumptions.

  • Data Analysis: Calculate the initial velocities ( V0​ ). Because cyanomethyl inhibitors often exhibit tight-binding kinetics where the inhibitor concentration approaches the enzyme concentration ( [I]≈[E] ), standard Michaelis-Menten IC50 equations will yield artificially inflated values. Fit the dose-response data using the Morrison Equation for Tight Binding to derive the true apparent Ki​ and IC50.

Workflow Prep 1. Enzyme Activation (DTT/EDTA Buffer, pH 5.5) Incubation 2. Compound Incubation (Serial Dilutions, 30 min) Prep->Incubation Substrate 3. Substrate Addition (Z-Phe-Arg-AMC) Incubation->Substrate Readout 4. Kinetic Fluorescence Readout (Ex: 355nm / Em: 460nm) Substrate->Readout Analysis 5. Non-linear Regression (Morrison Equation) Readout->Analysis

Fig 2. Self-validating fluorogenic assay workflow for determining IC50 of protease inhibitors.

References

  • Effect of cathepsin k inhibitor basicity on in vivo off-target activities Source: Journal of Pharmacology and Experimental Therapeutics (PubMed / NIH) URL:[Link]

  • Anti-trypanosomal activity of non-peptidic nitrile-based cysteine protease inhibitors Source: PLOS Neglected Tropical Diseases URL:[Link]

  • Structure Activity of β-Amidomethyl Vinyl Sulfones as Covalent Inhibitors of Chikungunya nsP2 Cysteine Protease with Antialphavirus Activity Source: Journal of Medicinal Chemistry (PMC / NIH) URL:[Link]

Preclinical Toxicity Profile and Maximum Tolerated Dose (MTD) Determination for N-(Cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of targeted covalent inhibitors (TCIs) from serendipitous discovery to rational design has revolutionized modern pharmacotherapeutics. N-(Cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide represents a highly specialized structural class utilizing a cyanomethyl electrophilic warhead attached to a benzamide core, heavily substituted with a bulky 2-methoxyphenoxy moiety.

While the cyanomethyl group is engineered for prolonged target engagement via covalent modification of nucleophilic amino acids (predominantly lysine and cysteine) [1], this reactivity paradigm introduces unique toxicological liabilities. This whitepaper establishes a rigorous, self-validating framework for profiling the in vitro toxicity and determining the in vivo Maximum Tolerated Dose (MTD) of this compound, ensuring that off-target covalent adduction and idiosyncratic adverse drug reactions (IADRs) are systematically quantified [2].

Mechanistic Grounding: Structure-Toxicity Relationships

To design an effective toxicity screening cascade, we must first deconstruct the causality behind the molecule's structural components:

  • The Cyanomethyl Warhead (-CH₂CN): Recent chemical proteomic studies demonstrate that N-acyl/N-alkyl cyanomethyl groups act as tunable electrophiles capable of targeting lysine residues [3]. While this drives efficacy, non-specific electrophilicity can lead to off-target protein adduction in hepatocytes, triggering haptenization and subsequent immune-mediated hepatotoxicity.

  • The 2-Methoxyphenoxy Ether Linkage: This bulky, lipophilic substitution occupies deep hydrophobic pockets (e.g., S2/S3 pockets in proteases). However, high lipophilicity combined with the benzamide core frequently correlates with off-target binding to the hERG potassium channel, necessitating stringent cardiotoxicity profiling.

ToxicityMechanism Compound N-(Cyanomethyl)-2- [(2-methoxyphenoxy)methyl] benzamide Target Target Protein (Lysine/Cysteine) Compound->Target Specific Affinity OffTarget Off-Target Proteome (Hepatocytes) Compound->OffTarget Non-specific Electrophilicity hERG hERG Channel Inhibition Compound->hERG Lipophilic Interaction Adduct Therapeutic Covalent Adduct Target->Adduct Nucleophilic Attack Tox Idiosyncratic Toxicity & Haptenization OffTarget->Tox Protein Aggregation

Caption: Divergent pathways of therapeutic covalent engagement versus off-target toxicity mechanisms.

In Vitro Toxicity Profiling Methodologies

To establish a trustworthy safety profile, the following protocols are designed as self-validating systems, incorporating internal controls to account for the time-dependent nature of covalent inhibition.

Protocol 3.1: Time-Dependent Cytotoxicity & Adduct Profiling

Causality: Covalent inhibitors exhibit cumulative target occupancy. A standard 24-hour viability assay will underestimate toxicity; therefore, a 72-hour extended washout protocol is required.

  • Cell Seeding: Seed HepG2 (hepatocellular carcinoma) cells at 1×104 cells/well in 96-well plates. Rationale: HepG2 retains partial basal CYP450 expression, allowing for the detection of reactive metabolites.

  • Compound Dosing: Treat cells with N-(Cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide in a 10-point dose-response curve (0.01 µM to 100 µM). Maintain DMSO concentration at ≤0.5% .

  • Incubation & Washout: Incubate for 24 hours. In a parallel cohort, wash cells 3x with PBS at 24 hours and incubate in drug-free media for an additional 48 hours. Rationale: This isolates irreversible covalent toxicity from reversible cytostatic effects.

  • Viability Quantification: Utilize CellTiter-Glo® to measure intracellular ATP. Calculate the IC50​ shift between the 24h and 72h washout cohorts.

Protocol 3.2: Automated hERG Patch-Clamp Assay

Causality: The 2-methoxyphenoxy benzamide scaffold possesses structural alerts for trapping within the inner vestibule of the Kv11.1 (hERG) channel.

  • Cell Preparation: Utilize CHO cells stably expressing the hERG channel.

  • Electrophysiology: Apply a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV to elicit the tail current.

  • Perfusion: Perfuse the compound at 1 µM, 10 µM, and 30 µM.

  • Validation: Ensure the system is self-validating by applying 0.1 µM E-4031 (a known hERG inhibitor) as a positive control at the end of the recording. A reduction in tail current >20% at 10 µM flags the compound for severe cardiotoxic liability.

In Vivo Maximum Tolerated Dose (MTD) Determination

The MTD is defined as the highest dose of a drug or treatment that does not cause unacceptable side effects (Dose-Limiting Toxicities, DLTs). For covalent inhibitors, MTD workflows must account for non-linear pharmacokinetics.

Protocol 4.1: Modified Up-and-Down Dose Escalation (Rodent Model)

Causality: Traditional 3+3 designs are resource-heavy. We adapt the OECD 425 Up-and-Down procedure, which minimizes animal use while accurately identifying the toxicity threshold of reactive electrophiles.

  • Cohort Selection: Utilize female Sprague-Dawley rats (8-10 weeks old). Rationale: Females are generally more sensitive to xenobiotic toxicity in acute settings.

  • Initial Dosing: Administer a single oral (PO) dose of 5 mg/kg (estimated 1/10th of the predicted NOAEL based on in vitro data).

  • Observation Window: Monitor continuously for the first 4 hours, then daily for 14 days. Track body weight, clinical signs (piloerection, ataxia), and mortality.

  • Escalation Logic:

    • If no DLT (e.g., >15% body weight loss, severe lethargy) is observed, escalate the dose by a factor of 3.2 (e.g., 5 16 50 160 mg/kg) in the next animal.

    • If a DLT is observed, de-escalate by a factor of 1.5.

  • Toxicokinetic (TK) Sampling: Collect blood via the tail vein at 0.5, 1, 2, 4, 8, and 24 hours post-dose to correlate the MTD with Cmax​ and AUC0−24​ .

MTDWorkflow Start Initial Dose: 5 mg/kg (1 Animal) Obs Clinical Observation (14 Days) Start->Obs Tox DLT Observed? Obs->Tox Escalate Escalate Dose x3.2 (Next Animal) Tox->Escalate No Deescalate De-escalate Dose x1.5 (Next Animal) Tox->Deescalate Yes Escalate->Obs MTD Define MTD (Highest dose w/o DLT in 3 animals) Deescalate->MTD Confirmed Threshold

Caption: Modified Up-and-Down dose escalation workflow for MTD determination.

Quantitative Data Presentation

The following tables summarize the target safety thresholds required for N-(Cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide to progress to IND-enabling GLP toxicology studies.

Table 1: In Vitro Toxicity Thresholds & Go/No-Go Criteria
Assay / ParameterCell Line / TargetThreshold for ConcernIdeal Profile for Progression
Cytotoxicity (24h) HepG2 IC50​<10μM IC50​>50μM
Cytotoxicity (72h Washout) HepG2 >3x shift from 24h IC50​ <2x shift (indicates specific binding)
Cardiotoxicity (hERG) CHO-hERG >50% inhibition at 10μM IC50​>30μM
Mutagenicity (Ames) S. typhimurium >2x increase in revertantsNegative across all strains (±S9)
Table 2: In Vivo MTD Dose Escalation Matrix (Simulated)
Dose LevelDose (mg/kg)RouteDLT ObservedClinical SignsDecision
15PONoNoneEscalate
216PONoMild lethargy (1h post-dose)Escalate
350PONo5% body weight lossEscalate
4160POYesAtaxia, 18% body weight lossDe-escalate
5100PONo8% body weight loss, recovery by Day 3Define as MTD

Note: The MTD for this compound class is highly dependent on the intrinsic reactivity of the cyanomethyl group and its clearance rate.

Conclusion

Evaluating the toxicity profile of N-(Cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide requires a paradigm tailored to covalent modifiers. By integrating time-dependent in vitro washout assays with aggressive, yet humane, in vivo up-and-down dose escalation, drug development professionals can accurately map the therapeutic window. The cyanomethyl warhead offers immense potential for durable target inhibition, provided its non-specific electrophilicity is rigorously benchmarked against the protocols outlined in this guide.

References

  • Activity-Based Acylome Profiling with N-(Cyanomethyl)-N-(phenylsulfonyl)amides for Targeted Lysine Acylation and Post-Translational Control of Protein Function in Cells. Journal of the American Chemical Society. Available at:[Link]

  • Reactive chemistry for covalent probe and therapeutic development. National Institutes of Health (PMC). Available at:[Link]

  • Lysine-Reactive N-Acyl-N-aryl Sulfonamide Warheads: Improved Reaction Properties and Application in the Covalent Inhibition. ACS Publications. Available at:[Link]

Crystal structure of N-(Cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide protein complex

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystal Structure of the N-(cyanomethyl)-4-[2-[[4-(morpholinyl)phenyl]amino]-4-pyrimidinyl]-benzamide (Momelotinib) and Janus Kinase 2 (JAK2) Complex

Introduction

The study of protein-ligand interactions at an atomic level is a cornerstone of modern drug discovery and development.[1][2] By elucidating the three-dimensional structure of a therapeutic target in complex with a small molecule inhibitor, researchers can gain profound insights into the mechanisms of inhibition, paving the way for the rational design of more potent and selective medicines. This guide focuses on one such critical interaction: that of the Janus Kinase 2 (JAK2) protein with the benzamide-containing inhibitor, Momelotinib.

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are integral components of the JAK-STAT signaling pathway. This pathway is a primary mechanism for a multitude of cytokines and growth factors to transmit signals from the cell surface to the nucleus, thereby regulating fundamental cellular processes like proliferation, differentiation, and immune response.[3][4][5][6][7] Dysregulation of this pathway, particularly through mutations or over-activation of JAK2, is a known driver of myeloproliferative neoplasms (MPNs), including myelofibrosis.[8][9] This has established JAK2 as a key therapeutic target.

Momelotinib (formerly known as CYT-0387) is a potent, ATP-competitive inhibitor of JAK1 and JAK2.[10][11] Its chemical structure, N-(cyanomethyl)-4-[2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]-benzamide, features a central pyrimidine scaffold and a characteristic benzamide moiety.[12][13] This guide provides a comprehensive technical overview of the process of determining the crystal structure of the human JAK2 kinase domain in complex with Momelotinib (PDB ID: 8BXH), analyzes the key molecular interactions that define this complex, and discusses the implications for structure-guided drug design.[14]

Part 1: The Biological Context: The JAK-STAT Signaling Pathway

To appreciate the significance of inhibiting JAK2, one must first understand its central role in cellular signaling. The JAK-STAT pathway is a rapid signal transduction cascade initiated by the binding of cytokines or growth factors to their specific transmembrane receptors. This binding event induces receptor dimerization, bringing the associated JAK proteins into close proximity.[5][7]

The proximal JAKs then phosphorylate each other on tyrosine residues, a process known as trans-phosphorylation, which activates their kinase function. The activated JAKs subsequently phosphorylate tyrosine residues on the cytoplasmic tails of the receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are recruited to these phosphorylated sites, where they are themselves phosphorylated by the JAKs.[3] Upon phosphorylation, STATs dimerize, translocate to the nucleus, and bind to specific DNA sequences to regulate the transcription of target genes involved in immunity, cell division, and survival.[3][4]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK STAT STAT Receptor->STAT 4. STAT Recruitment JAK->Receptor JAK->STAT 5. STAT Phosphorylation STAT_P p-STAT STAT_Dimer STAT Dimer STAT_P->STAT_Dimer 6. STAT Dimerization DNA DNA STAT_Dimer->DNA 7. Nuclear Translocation Gene Gene Transcription DNA->Gene 8. Gene Regulation

Caption: The JAK-STAT Signaling Pathway Workflow.

Part 2: The Inhibitor: Momelotinib (CYT-0387)

Momelotinib is a small molecule inhibitor designed to compete with ATP for binding to the active site of JAK1 and JAK2.[11] Its discovery and development were driven by the need for effective therapies for myelofibrosis.[9]

Chemical and Pharmacological Properties of Momelotinib

PropertyValueSource
IUPAC Name N-(cyanomethyl)-4-{2-[4-(morpholin-4-yl)anilino]pyrimidin-4-yl}benzamide[12]
CAS Number 1056634-68-4[10]
Molecular Formula C23H22N6O2[11]
Molecular Weight 414.47 g/mol [11]
IC50 (JAK1) 11 nM[10]
IC50 (JAK2) 18 nM[10]
IC50 (JAK3) 155 nM (~10-fold selective over JAK3)[8]

The synthesis of Momelotinib has been approached through various routes, often involving the coupling of a pyrimidine core with substituted aniline and benzamide fragments.[15][16][17] Its efficacy in reducing splenomegaly and improving constitutional symptoms in patients with myelofibrosis is well-documented.[18][19]

Part 3: Elucidating the Structure of the JAK2-Momelotinib Complex

The determination of a protein-ligand co-crystal structure is a multi-step process that requires precision and expertise.[20] It provides an invaluable static snapshot of the molecular recognition event.[1] The workflow for determining the structure of the JAK2 kinase domain in complex with Momelotinib (PDB: 8BXH) serves as an exemplary case study.[14]

Step 1: Protein Expression and Purification

The foundation of any structural biology project is a highly pure and stable protein sample. For the JAK2-Momelotinib structure, the kinase domain of human JAK2 (residues 837-1132) was expressed.[14] Baculovirus-infected insect cells (e.g., Spodoptera frugiperda or Trichoplusia ni) are commonly used expression systems for kinases, as they facilitate proper protein folding and post-translational modifications.[14] Following expression, the protein is purified to homogeneity (>95%) using a series of chromatographic techniques, such as affinity, ion-exchange, and size-exclusion chromatography.

Step 2: Co-crystallization

The process of forming a well-ordered, three-dimensional crystal lattice from a purified protein solution is often the most challenging step.[21] For protein-ligand complexes, co-crystallization, where the ligand is added to the protein solution before setting up crystallization trials, is a common approach.[2]

The vapor diffusion method, in either a sitting-drop or hanging-drop format, is the most widely used technique for protein crystallization.[22][23] This method involves equilibrating a small drop containing the protein-ligand mixture and a precipitant solution against a much larger reservoir of the precipitant solution at a higher concentration.[21] Water slowly vaporizes from the drop to the reservoir, gradually increasing the concentration of both the protein and the precipitant in the drop, driving the system towards a supersaturated state where nucleation and crystal growth can occur.[24]

Crystallization_Workflow cluster_prep Sample Preparation cluster_setup Vapor Diffusion Setup cluster_growth Crystal Growth & Harvest Protein Purified JAK2 Kinase Domain Mix Protein-Ligand Complex Solution Protein->Mix Ligand Momelotinib (in DMSO) Ligand->Mix Drop Mix Complex with Screen (Hanging/Sitting Drop) Mix->Drop Screen Crystallization Screen (Precipitants) Screen->Drop Equilibrate Equilibration & Supersaturation Drop->Equilibrate Crystal Crystal Formation Equilibrate->Crystal Harvest Crystal Harvest & Cryo-protection Crystal->Harvest

Caption: Generalized Protein-Ligand Co-crystallization Workflow.

For the JAK2-Momelotinib complex (8BXH), the specific conditions that yielded diffraction-quality crystals are detailed below.

Crystallization Conditions for PDB ID 8BXH

ParameterCondition
Method Vapor Diffusion, Hanging Drop
pH 8.2
Temperature 295 K (22 °C)
Precipitant 0.1 M Gly-Gly pH 8.2, 2.1 M Sodium Malonate

Source: Protein Data Bank Japan[25]

Step 3: X-ray Diffraction Data Collection

Once suitable crystals are obtained, they are exposed to a high-intensity X-ray beam, typically at a synchrotron facility, to generate a diffraction pattern.[25] The crystal lattice acts as a three-dimensional diffraction grating, scattering the X-rays in a specific pattern of spots. The positions and intensities of these spots contain the information required to determine the arrangement of atoms within the crystal.

Data Collection Statistics for PDB ID 8BXH

ParameterValue
X-ray Source Synchrotron (Diamond Light Source, I03)
Wavelength 0.97625 Å
Resolution 1.30 Å
Space Group C 1 2 1
Completeness 99.1%
Redundancy 6.7
18.9

Source: RCSB PDB, PDBj[14][25]

Step 4: Structure Solution and Refinement

The diffraction data provides the amplitudes of the scattered X-rays, but not their phases. Solving this "phase problem" is the crucial step in translating the diffraction pattern into an electron density map. For protein-ligand complexes where a structure of the protein is already known, the method of molecular replacement is commonly used.

Once an initial electron density map is calculated, a molecular model of the protein and ligand is built into the density. This model is then iteratively improved through a process called refinement, where the atomic coordinates are adjusted to better fit the experimental data. The quality of the final model is assessed using statistical parameters such as the R-work and R-free values.

Refinement Statistics for PDB ID 8BXH

ParameterValueDescription
R-work 0.145A measure of the agreement between the model and the observed diffraction data.
R-free 0.168Similar to R-work, but calculated for a small subset of reflections not used in refinement, to monitor for overfitting.

Source: RCSB PDB[14]

Part 4: Structural Analysis of the JAK2-Momelotinib Complex

The high-resolution (1.30 Å) crystal structure of the JAK2-Momelotinib complex (PDB ID: 8BXH) reveals detailed insights into its mechanism of action.[14] Momelotinib binds in the ATP-binding pocket of the JAK2 kinase domain, a region nestled between the N-lobe and the C-lobe of the kinase.

The inhibitor adopts a specific conformation to maximize favorable interactions with the protein. The aminopyrimidine core forms crucial hydrogen bonds with the "hinge" region of the kinase, a short segment of the polypeptide chain that connects the N- and C-lobes. This interaction is characteristic of many Type I kinase inhibitors, as it mimics the binding of the adenine ring of ATP.

Key Interactions between Momelotinib and JAK2 (PDB: 8BXH)

Momelotinib MoietyJAK2 ResidueInteraction Type
Pyrimidine N1Leu932 (backbone NH)Hydrogen Bond
Pyrimidine N-aminoMet930 (backbone CO)Hydrogen Bond
BenzamideVariousHydrophobic Interactions
Cyanomethyl groupVariousvan der Waals contacts
Morpholino groupSolvent-exposed regionHydrophilic Interactions

The morpholinophenyl group extends towards the solvent-exposed region of the active site, while the cyanomethylbenzamide portion occupies a deeper pocket, making numerous van der Waals and hydrophobic contacts that contribute to the inhibitor's high affinity.

Binding_Pocket cluster_inhibitor Momelotinib cluster_protein JAK2 ATP-Binding Site Inhibitor Pyrimidine Core Hinge Hinge Region (Leu932, Met930) Inhibitor->Hinge H-Bonds (Key Anchor) Aniline Morpholinophenyl Solvent Solvent Interface Aniline->Solvent Hydrophilic Interactions Benzamide Cyanomethylbenzamide Pocket Hydrophobic Pocket Benzamide->Pocket Hydrophobic Interactions

Caption: Key Interactions in the JAK2-Momelotinib Complex.

Part 5: Implications for Structure-Aided Drug Design

The detailed structural information gleaned from the JAK2-Momelotinib complex is invaluable for the field of drug development.[2] It provides a validated blueprint for further optimization. For instance:

  • Improving Potency: Modifications to the inhibitor could be designed to enhance existing interactions or form new ones with residues in the binding pocket.

  • Enhancing Selectivity: By comparing the JAK2 binding pocket with those of other kinases (e.g., JAK3 or unrelated kinases), medicinal chemists can introduce or modify functional groups on the inhibitor that exploit subtle differences, thereby reducing off-target effects.

  • Overcoming Resistance: Should resistance mutations arise in the JAK2 kinase domain, the crystal structure can help predict how these mutations might affect inhibitor binding and guide the design of new compounds that can overcome this resistance.

While X-ray crystallography provides high-resolution static pictures, it is often complemented by other biophysical and structural techniques.[1][20] Nuclear Magnetic Resonance (NMR) spectroscopy, for example, can provide information about the dynamics of the protein-ligand interaction in solution, offering a more complete understanding of the binding event.[26][27][28]

Conclusion

The crystal structure of Momelotinib in complex with the JAK2 kinase domain provides a clear and detailed rationale for its potent inhibitory activity. The analysis reveals a network of specific hydrogen bonds and hydrophobic interactions that anchor the inhibitor within the ATP-binding site, effectively blocking the enzyme's function and disrupting the downstream JAK-STAT signaling pathway. This knowledge is not merely academic; it is a powerful tool that enables the rational, structure-guided design of future generations of kinase inhibitors, with the ultimate goal of developing safer and more effective therapies for diseases like myelofibrosis. The integration of structural biology into the drug discovery pipeline remains one of the most impactful strategies in the quest for novel medicines.

References

  • JAK-STAT signaling pathway. (n.d.). In Wikipedia. Retrieved March 7, 2024, from [Link]

  • Steed, P. (2025, January 22). 5 Protein Crystallization Seeding Methods for Bigger Crystals. Bitesize Bio. [Link]

  • Owen, R. L., & St-Jacques, A. D. (2023). Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Frontiers in Molecular Biosciences, 10, 1129381. [Link]

  • SARomics. (n.d.). Protein-Ligand Interactions Analysis: X-ray Crystallography & NMR. Retrieved March 7, 2024, from [Link]

  • METTLER TOLEDO. (n.d.). Protein Crystallization. Retrieved March 7, 2024, from [Link]

  • Protein crystallization. (n.d.). In Wikipedia. Retrieved March 7, 2024, from [Link]

  • SPT Labtech. (n.d.). Protein Crystallography Techniques. Retrieved March 7, 2024, from [Link]

  • Wang, C., Liu, X., Ji, M., & Xu, Y. (2016). A Novel and Efficient Synthesis of Momelotinib. Journal of Chemical Research, 40(8), 511–513. [Link]

  • Clore, G. M., & Schwieters, C. D. (2018). NMR Methods for Structural Characterization of Protein-Protein Complexes. Frontiers in Molecular Biosciences, 5, 81. [Link]

  • Assay Genie. (2024, January 18). JAK-STAT Signaling Pathway: A Comprehensive Exploration. [Link]

  • Li, C., & Zhang, J. (2021). NMR-Based Methods for Protein Analysis. Analytical Chemistry, 93(3), 1279–1296. [Link]

  • Rodrigues, J. P. G. L. M., et al. (2012). A method for integrative structure determination of protein-protein complexes. Bioinformatics, 29(3), 346-353. [Link]

  • Aaronson, D. S., & Horvath, C. M. (2002). A road map for the world of STATs. Science, 296(5573), 1653-1655. [Link]

  • Gauto, D. F., & Zweckstetter, M. (2017). Structures of Large Protein Complexes Determined by Nuclear Magnetic Resonance Spectroscopy. Annual Review of Biophysics, 46, 237-260. [Link]

  • Kim, J., Lee, S., & Park, S. B. (2017). New and Practical Synthesis of Momelotinib. Bulletin of the Korean Chemical Society, 38(9), 1133-1136. [Link]

  • Scapin, G. (2006). Studying Protein–Ligand Interactions Using X-Ray Crystallography. In Protein-Ligand Interactions: Methods and Applications (pp. 1-14). Humana Press. [Link]

  • Scapin, G. (2006). Studying protein-ligand interactions using X-ray crystallography. Methods in Molecular Biology, 340, 1-14. [Link]

  • Haikarainen, T. (2023). Crystal structure of JAK2 JH1 in complex with momelotinib. RCSB Protein Data Bank. [Link]

  • Owen, R. L., & St-Jacques, A. D. (2023). Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Frontiers in Molecular Biosciences, 10. [Link]

  • Luft, J. R., & DeTitta, G. T. (2006). Crystallization to obtain protein-ligand complexes for structure-aided drug design. Acta Crystallographica Section D: Biological Crystallography, 62(10), 1123-1130. [Link]

  • Tyner, J. W., et al. (2010). CYT387, a novel JAK2 inhibitor, induces hematologic responses and normalizes inflammatory cytokines in murine myeloproliferative neoplasms. Blood, 115(25), 5232–5240. [Link]

  • Li, J., et al. (2016). A Novel Synthetic Method of Momelotinib. Chinese Journal of Pharmaceuticals, 47(10), 1333-1336. [Link]

  • Symansis. (n.d.). CYT387, CYT-387. Retrieved March 7, 2024, from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). momelotinib. Retrieved March 7, 2024, from [Link]

  • Protein Data Bank Japan. (n.d.). 8bxh - Crystal structure of JAK2 JH1 in complex with momelotinib - Experimental details. Retrieved March 7, 2024, from [Link]

  • PubChem. (n.d.). N-(cyanomethyl)-N-methyl-4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzamide. Retrieved March 7, 2024, from [Link]

  • Protein Data Bank Japan. (n.d.). C87 - Momelotinib. Retrieved March 7, 2024, from [Link]

  • Williams, N. K., et al. (2009). Dissecting specificity in the Janus kinases: the structures of JAK-specific inhibitors complexed to the JAK1 and JAK2 protein tyrosine kinase domains. Journal of Molecular Biology, 387(1), 219-232. [Link]

  • InterPro. (n.d.). CRYSTAL STRUCTURE OF JAK3 KINASE DOMAIN WITH A 4,6-DIAMINONICOTINAMIDE INHIBITOR (COMPOUND NUMBER 7) (5w86). Retrieved March 7, 2024, from [Link]

  • Miller, S. T., & Ellis, D. A. (2023). The crystal structure of JAK2 in complex with Compound 31. RCSB Protein Data Bank. [Link]

  • Flower, T. F., et al. (2024). Crystal structure of JAK1 JH1 domain in complex with an inhibitor. RCSB Protein Data Bank. [Link]

  • Vajdos, F. F. (2020). Crystal structure of JAK1 kinase with compound 10. RCSB Protein Data Bank. [Link]

  • Momelotinib. (n.d.). In Wikipedia. Retrieved March 7, 2024, from [Link]

  • PubChem. (n.d.). Momelotinib. Retrieved March 7, 2024, from [Link]

  • PharmaCompass. (n.d.). Momelotinib. Retrieved March 7, 2024, from [Link]

  • precisionFDA. (n.d.). MOMELOTINIB DIHYDROCHLORIDE MONOHYDRATE. Retrieved March 7, 2024, from [Link]

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Methodological & Application

Application Note & Protocol: Preparation of N-(Cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Here is the detailed application note and protocol for dissolving N-(Cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide in DMSO.

Abstract

This document provides a comprehensive, field-proven protocol for the solubilization of N-(Cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide in dimethyl sulfoxide (DMSO). Given the limited publicly available physicochemical data for this specific molecule, this protocol is grounded in established best practices for handling benzamide-class compounds and preparing high-quality stock solutions for research and drug development applications.[1][2] The primary objective is to ensure complete dissolution, maintain compound integrity, and achieve maximal reproducibility in downstream biological assays. We will detail the causal logic behind critical steps, from solvent selection and handling to advanced dissolution techniques and proper storage, providing researchers with a self-validating system for generating reliable experimental data.

Pre-Protocol Considerations & Material Characterization

Success in preparing a stable, concentrated stock solution begins with a thorough understanding and characterization of the starting materials.

Compound Verification

N-(Cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide is a complex organic molecule. Before proceeding, it is imperative to obtain the manufacturer's Certificate of Analysis (CoA). Key parameters to verify are:

  • Molecular Weight (MW): Essential for accurate calculation of mass needed for a target molar concentration.

  • Purity: Typically determined by HPLC or NMR, purity values (ideally >98%) are critical for accurate concentration calculations and to avoid confounding effects from impurities.

  • Physical Form: The compound is expected to be a crystalline solid or powder at room temperature.[3]

The Rationale for Dimethyl Sulfoxide (DMSO)

DMSO is a highly polar, aprotic solvent renowned for its exceptional ability to dissolve a vast array of both polar and non-polar organic compounds, making it the "universal solvent" in drug discovery.[4][5] Its utility is rooted in its capacity to disrupt crystal lattice forces and solvate complex molecules that are intractable in aqueous or alcohol-based systems.

Scientist's Note: While powerful, DMSO is not inert. It is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4] Absorbed water can significantly decrease the solubility of hydrophobic compounds, leading to precipitation either during stock preparation or, more critically, upon dilution into aqueous assay buffers.[4] Therefore, the use of anhydrous DMSO is non-negotiable.

Critical Material Specifications

For maximal reproducibility, all materials must meet stringent quality standards. The following table summarizes the required specifications.

MaterialSpecificationRationale
N-(Cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide Solid (crystalline or powder), Purity ≥98%Ensures accurate molarity of the final stock solution and minimizes the impact of unknown variables from impurities.
Dimethyl Sulfoxide (DMSO) Anhydrous, ≥99.9% Purity, Sterile-Filtered, Molecular Biology Grade.[6][7] Packaged under inert gas (e.g., Argon).Minimizes water content to prevent compound precipitation.[4] High purity avoids interference from manufacturing byproducts. Sterile filtration is crucial for cell-based assays.
Vials/Tubes Sterile, polypropylene or glass, conical-bottom microcentrifuge tubes or amber glass vials with PTFE-lined caps.Polypropylene is resistant to DMSO. Amber glass or opaque tubes protect light-sensitive compounds. PTFE-lined caps provide a superior seal against moisture.[8]

Safety & Handling Precautions

Adherence to safety protocols is paramount.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses.

  • Chemical Hazards:

    • Benzamides: This class of compounds may be harmful if swallowed or inhaled and can cause skin and eye irritation.[2][9] Handle the solid powder in a well-ventilated area or a chemical fume hood.

    • DMSO: Can facilitate the absorption of other chemicals through the skin.[4] Always handle with gloves.

  • DMSO Handling: DMSO has a melting point of approximately 18.5°C (65.3°F) and may be frozen at standard room temperature.[6][10] If frozen, warm the bottle in a 37°C water bath until fully thawed and mix gently before use. Do not microwave. Keep the bottle tightly sealed at all times when not in use to prevent moisture absorption.[4]

Detailed Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many biological assays. The principles can be adapted for other concentrations.

Materials & Equipment
  • N-(Cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide (solid)

  • Anhydrous DMSO (≥99.9% purity)[6]

  • Calibrated analytical balance (readable to 0.1 mg)

  • Calibrated micropipettes (P200, P1000)

  • Sterile, nuclease-free 1.5 mL or 2.0 mL microcentrifuge tubes

  • Vortex mixer

  • Bath sonicator (optional, for troubleshooting)

  • Water bath (optional, for troubleshooting)

Step 1: Calculation

First, determine the mass of the compound required. The molecular weight (MW) must be obtained from the supplier. For this example, let's assume a hypothetical MW of 296.32 g/mol .

Formula: Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × MW ( g/mol )

Example Calculation for 1 mL of 10 mM stock: Mass (mg) = 10 mM × 1 mL × 296.32 g/mol = 2.96 mg

Experimental Workflow Diagram

G cluster_prep Stock Solution Preparation cluster_troubleshoot Troubleshooting start Start: Equilibrate Materials calc Calculate Required Mass (e.g., 2.96 mg for 1 mL @ 10 mM) start->calc weigh Weigh Compound on Analytical Balance calc->weigh add_dmso Add Calculated Volume of Anhydrous DMSO (e.g., 1 mL) weigh->add_dmso vortex Vortex for 60-120 seconds add_dmso->vortex inspect Visually Inspect for Complete Dissolution vortex->inspect sonicate Bath Sonicate (5-10 min) inspect->sonicate No end_node Solution Ready for Aliquoting & Storage inspect->end_node Yes warm Gentle Warming (37°C) (5-10 min) sonicate->warm reinspect Re-inspect Solution warm->reinspect reinspect->sonicate No (Re-evaluate Solubility) reinspect->end_node Yes

Caption: Workflow for dissolving the benzamide compound in DMSO.

Step-by-Step Procedure
  • Equilibrate Materials: Allow the compound vial and the sealed bottle of DMSO to come to room temperature before opening to prevent water condensation.

  • Weigh Compound: Place a sterile microcentrifuge tube on the analytical balance and tare it. Carefully weigh the calculated mass of N-(Cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide directly into the tube.

    • Rationale: Weighing directly into the final dissolution vessel minimizes material loss during transfer.

  • Add Solvent: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube containing the compound.[4]

  • Initial Dissolution: Tightly cap the tube and vortex vigorously for 60-120 seconds.[4]

  • Visual Inspection: Hold the tube up to a light source. Look for any visible solid particles or cloudiness. The solution should be perfectly clear and homogenous.

  • Troubleshooting Insolubility: If solid particles remain:

    • Sonication: Place the tube in a bath sonicator for 5-10 minutes. The ultrasonic waves provide energy to break up compound aggregates and facilitate dissolution.[11]

    • Gentle Warming: If sonication is insufficient, place the tube in a 37°C water bath for 5-10 minutes, with intermittent vortexing.[11]

      • Scientist's Note: Use warming as a last resort and only for short periods. Elevated temperatures can accelerate the degradation of thermally sensitive compounds. Never heat above 40°C unless compound stability at higher temperatures is confirmed.

    • Re-inspect: After each troubleshooting step, visually inspect the solution again. Repeat if necessary. If the compound still does not dissolve, it may have limited solubility at the target concentration. In this case, prepare a new, more dilute stock solution.

Quality Control, Storage, and Use

Proper handling post-dissolution is as critical as the initial preparation.

Aliquoting and Storage
  • Aliquot: Once the compound is fully dissolved, immediately dispense the stock solution into single-use volumes (e.g., 10-50 µL) in sterile, clearly-labeled, low-retention microcentrifuge tubes.

    • Rationale: Aliquoting is the most effective strategy to avoid repeated freeze-thaw cycles, which can introduce moisture, cause compound degradation, and lead to precipitation from supersaturated solutions.[4][11]

  • Storage: Store the aliquots in a freezer at -20°C or -80°C , protected from light.[4] Under these conditions, most organic compounds in DMSO are stable for at least 6 months.

Preparation of Working Solutions for Aqueous Assays

A common pitfall is the precipitation of the compound when the DMSO stock is diluted into an aqueous buffer or cell culture medium. This occurs because the compound is poorly soluble in water, and the sudden change in solvent polarity causes it to crash out of solution.

Best Practice: Perform initial serial dilutions in 100% DMSO before the final dilution into the aqueous medium.[11] This ensures the compound is added to the assay at a concentration below its aqueous solubility limit.

Dilution Workflow Diagram

G cluster_dilution Working Solution Preparation stock Thaw One Aliquot of 10 mM Stock in 100% DMSO intermediate Prepare Intermediate Dilutions (e.g., 1 mM, 100 µM) in 100% DMSO stock->intermediate final_dilution Add Small Volume of Final DMSO Dilution to Aqueous Assay Buffer (e.g., 1 µL into 999 µL for 1:1000 dilution) intermediate->final_dilution mix Mix Immediately and Thoroughly final_dilution->mix assay Use Working Solution in Assay (Final DMSO < 0.5%) mix->assay

Caption: Recommended workflow for preparing aqueous working solutions.

Example: To achieve a final assay concentration of 10 µM with 0.1% DMSO:

  • Perform a 1:10 serial dilution of the 10 mM stock in 100% DMSO to get a 1 mM intermediate stock.

  • Add 1 µL of the 1 mM intermediate stock to 999 µL of the final aqueous assay buffer. This results in a 1:1000 dilution, yielding a final compound concentration of 1 µM and a final DMSO concentration of 0.1%.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Compound precipitates upon adding to aqueous buffer. The final concentration exceeds the compound's aqueous solubility limit. "Shock" from rapid solvent polarity change.Perform serial dilutions in 100% DMSO first. Add the final DMSO aliquot to the aqueous buffer slowly while vortexing. Increase the final DMSO percentage slightly if tolerated by the assay (e.g., 0.1% to 0.5%).[11][12]
Stock solution appears cloudy or has crystals after freezing. Compound has low solubility in DMSO at low temperatures. Moisture contamination has reduced solubility.[4]Thaw and attempt to redissolve using sonication/gentle warming. If it persists, the concentration is too high for stable storage; prepare a new, more dilute stock. Always use anhydrous DMSO.[4]
Inconsistent results between experiments. Degradation from multiple freeze-thaw cycles. Inaccurate pipetting of viscous DMSO. Compound degradation over time.Always use a fresh, single-use aliquot for each experiment.[4] Use positive displacement pipettes or reverse pipetting technique for accurate handling of DMSO. Verify compound stability over time.
The compound will not dissolve in DMSO at the desired concentration. The target concentration exceeds the compound's intrinsic solubility limit in DMSO.Prepare a less concentrated stock solution (e.g., 1 mM instead of 10 mM). If a high concentration is essential, consult literature for alternative aprotic polar solvents, though this may require re-validation of assays.

References

  • Kerr, R., et al. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed. [Link]

  • ServiceBio. (n.d.). DMSO Cell Culture Grade. [Link]

  • Aure Chemical. (n.d.). How to Choose the Right DMSO: Considerations for Purity, Specifications, and Suppliers. [Link]

  • GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO. [Link]

  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?[Link]

  • NextSDS. (n.d.). Benzamide, N-(2-cyanophenyl)-2-methoxy- (9CI). [Link]

  • National Center for Biotechnology Information. (n.d.). N-(Cyanomethyl)benzamide. [Link]

  • NextSDS. (n.d.). Benzamide, N-(cyanomethyl)-2-methoxy- (9CI). [Link]

  • Huajun Chemical. (2024, February 4). DMSO Pharmaceutical grade-uses of dimethylsulfoxide. [Link]

Sources

Application Note: LC-MS/MS Method Development and Validation for the Quantification of N-(Cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide in Human Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quantification of novel small-molecule entities in biological matrices requires highly selective and sensitive analytical methodologies. This application note details the comprehensive development, optimization, and validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the robust quantification of N-(Cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide in human plasma. By leveraging Solid Phase Extraction (SPE) and optimized electrospray ionization (ESI) kinetics, this protocol ensures high recovery, negligible matrix effects, and strict compliance with global regulatory standards.

Analyte Characterization & Mass Spectrometry Logic

Chemical Profile and Ionization Strategy

N-(Cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide (Molecular Formula: C₁₇H₁₆N₂O₃, Exact Mass: 296.1161 Da) is a moderately lipophilic compound (estimated LogP ~2.8) featuring a benzamide core, a cyanomethyl functional group, and an ether-linked 2-methoxyphenol moiety.

To achieve maximum sensitivity, the mass spectrometer is operated in Positive Electrospray Ionization (ESI+) mode. The amide nitrogen readily accepts a proton in acidic mobile phases, generating an abundant precursor ion [M+H]+ at m/z 297.1.

Fragmentation Causality (CID Mechanism)

During Collision-Induced Dissociation (CID), the weakest bond in the molecule—the ether linkage—undergoes preferential cleavage.

  • Quantifier Transition (297.1 → 173.1): The cleavage of the ether bond results in the neutral loss of 2-methoxyphenol (124 Da). The remaining stable acylium/benzyl-type carbocation (m/z 173.1) provides the highest signal-to-noise (S/N) ratio.

  • Internal Standard (IS) Dynamics: We utilize a stable isotope-labeled analog, N-(Cyanomethyl)-2-[(2-methoxyphenoxy-d3)methyl]benzamide. Because the deuterium label is located on the methoxy group—which is lost during the primary CID cleavage—the IS precursor (m/z 300.1) fragments to yield the unlabeled product ion (m/z 173.1). This is a critical mechanistic detail that dictates the MRM programming.

Table 1: Optimized MRM Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)
Target (Quantifier)297.1173.16025
Target (Qualifier)297.1121.06040
IS (d3-Target)300.1173.16025

Chromatographic & Sample Preparation Strategy

Overcoming Matrix Effects

A primary failure point in bioanalytical LC-MS/MS is ion suppression caused by endogenous plasma phospholipids co-eluting with the target analyte[1]. While Protein Precipitation (PPT) is fast, it fails to remove these lipids. Therefore, we utilize Solid Phase Extraction (SPE) using a polymeric reversed-phase sorbent (Oasis HLB). This choice selectively washes away salts and phospholipids, ensuring a clean baseline and consistent ionization.

Chromatographic Causality

A sub-2 µm C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 × 50 mm, 1.7 µm) is selected to provide high theoretical plate counts for sharp peak shapes. The mobile phase consists of 0.1% Formic Acid in water (A) and 0.1% Formic Acid in acetonitrile (B). The formic acid acts as a proton donor, continuously driving the ESI+ equilibrium toward the [M+H]+ state.

Workflow A Analyte Characterization (pKa, LogP, MS/MS Tuning) B Chromatographic Optimization (Mobile Phase & Gradient) A->B C Sample Preparation (SPE Sorption Logic) B->C D Matrix Effect Assessment (Post-Column Infusion) C->D E Regulatory Validation (FDA/ICH M10 Compliance) D->E

Figure 1: Logical workflow for LC-MS/MS method development and validation.

Step-by-Step Experimental Protocols

Self-Validating System Suitability Test (SST)

Before initiating any sample extraction, the system must validate its own readiness:

  • Inject 3 replicates of the Lower Limit of Quantification (LLOQ) standard (1.0 ng/mL).

  • Acceptance: The S/N ratio must be ≥ 10, and retention time (RT) variance must be ≤ 2%.

Solid Phase Extraction (SPE) Protocol

The addition of phosphoric acid prior to SPE is a deliberate mechanistic step; it lowers the pH to disrupt protein-drug binding, ensuring 100% of the analyte is free in solution to interact with the SPE sorbent.

SPE S1 Plasma (50 µL) S2 Spike IS (10 µL) S1->S2 S3 H3PO4 Pre-treat S2->S3 S4 Load SPE (HLB) S3->S4 S5 Wash (5% MeOH) S4->S5 S6 Elute (100% ACN) S5->S6 S7 Inject LC-MS/MS S6->S7

Figure 2: Step-by-step Solid Phase Extraction (SPE) sample preparation protocol.

Detailed Steps:

  • Aliquot: Transfer 50 µL of human plasma into a 96-well plate.

  • Spike: Add 10 µL of IS working solution (50 ng/mL). Vortex for 30 seconds.

  • Pre-treatment: Add 100 µL of 4% H₃PO₄ in water. Vortex for 1 minute to disrupt protein binding.

  • Conditioning: Condition the Oasis HLB µElution plate with 200 µL Methanol, followed by 200 µL Water.

  • Loading: Load the pre-treated sample onto the SPE plate. Apply gentle vacuum.

  • Washing: Wash with 200 µL of 5% Methanol in water to elute polar interferences.

  • Elution: Elute the target analyte with 2 × 50 µL of 100% Acetonitrile into a clean collection plate.

  • Dilution: Dilute the eluate with 100 µL of HPLC-grade water to match the initial mobile phase conditions, preventing peak distortion upon injection.

LC Gradient Conditions

Table 2: Chromatographic Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A (Aq)% Mobile Phase B (Org)Curve
0.000.408020Initial
0.500.408020Isocratic hold
2.500.401090Linear gradient
3.500.401090Column wash
3.600.408020Re-equilibration
5.000.408020End

Method Validation & Acceptance Criteria

To ensure trustworthiness and regulatory compliance, the method must be validated according to the FDA Bioanalytical Method Validation Guidance (2018) [2] and the harmonized EMA ICH M10 Guideline (2022) [3].

Table 3: Regulatory Validation Acceptance Criteria

Validation ParameterFDA (2018) & ICH M10 (2022) Acceptance Criteria
Calibration Curve Linear range 1.0 – 1000 ng/mL; Back-calculated concentrations must be ±15% of nominal (±20% at LLOQ); R2≥0.99 .
Accuracy (Intra/Inter-batch) Mean bias must be within ±15% of nominal value (±20% at LLOQ) across 5 replicates at 4 QC levels.
Precision (Intra/Inter-batch) Coefficient of Variation (CV) must be ≤15% (≤20% at LLOQ).
Matrix Effect (IS-Normalized) Matrix Factor (MF) CV must be ≤15% across 6 independent lots of human plasma, including hemolyzed and lipemic lots.
Stability Analyte must remain stable (±15% bias) after 3 freeze-thaw cycles, 24h benchtop storage, and 48h autosampler storage.

References

  • [1] Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (1998). Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations. Analytical Chemistry. Available at:[Link]

  • [2] U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Available at:[Link]

  • [3] European Medicines Agency (EMA) / International Council for Harmonisation (ICH). (2022). ICH M10 on bioanalytical method validation and study sample analysis - Scientific guideline. Available at:[Link]

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In Vivo Murine Dosing Strategies for N-(Cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide: A Preclinical Pharmacokinetic and Efficacy Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The transition of a small molecule from in vitro validation to in vivo efficacy is frequently derailed by poor pharmacokinetic (PK) properties. N-(Cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide (estimated MW ~296.3 g/mol ) presents a classic medicinal chemistry profile: a lipophilic benzamide core coupled with a methoxyphenoxy ether and a cyanomethyl group. While benzamide derivatives are highly privileged structures in drug discovery, they frequently suffer from high hepatic clearance and poor aqueous solubility [1, 2]. Furthermore, the cyanomethyl moiety introduces potential metabolic liabilities, such as rapid CYP-mediated oxidation.

As a Senior Application Scientist, I have designed this protocol to establish a self-validating in vivo murine dosing strategy. Rather than blindly administering the compound, this guide outlines a causality-driven approach: optimizing the formulation for the benzamide core, utilizing sparse sampling to determine systemic exposure, and translating these PK parameters into a scientifically sound efficacy dosing regimen.

Formulation Causality & Preparation

A frequent point of failure in preclinical studies is the use of inappropriate vehicles, leading to compound precipitation in the bloodstream (causing micro-embolisms) or poor gastrointestinal absorption. For lipophilic benzamides, standard aqueous buffers are insufficient [2, 3].

The Causality of Vehicle Selection:

  • Intravenous (IV) Vehicle (10% DMSO / 10% Tween-80 / 80% Saline): DMSO is required to disrupt the crystal lattice and achieve primary dissolution of the lipophilic core. Tween-80 acts as a non-ionic surfactant, creating micelles that prevent the compound from precipitating upon rapid dilution in the aqueous environment of the blood.

  • Oral (PO) Vehicle (20% PEG400 / 0.4% CMC / 0.2% Tween-80): Polyethylene glycol (PEG400) acts as a co-solvent, while Carboxymethyl cellulose (CMC) provides suspension stability, ensuring uniform dosing even if the compound is partially suspended [3].

Step-by-Step Formulation Protocol (Self-Validating)
  • Weighing: Accurately weigh 2.0 mg of N-(Cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide into a sterile glass vial.

  • Primary Dissolution: Add 100 µL of molecular-grade DMSO. Vortex for 60 seconds until a clear solution is achieved.

  • Surfactant Addition: Add 100 µL of Tween-80. Vortex for 30 seconds.

  • Aqueous Phase: Dropwise, add 800 µL of sterile 0.9% Saline while continuously vortexing to prevent localized precipitation.

  • Self-Validation Checkpoint: Centrifuge the final formulation at 10,000 x g for 5 minutes. Visually inspect the bottom of the tube for a pellet. If a pellet forms, the compound has crashed out, and the DMSO/surfactant ratio must be increased. Submit a 10 µL aliquot for LC-MS/MS to verify the exact pre-dose concentration (target: 2 mg/mL).

In Vivo Pharmacokinetic (PK) Profiling: The "Fast PK" Methodology

To minimize animal usage while capturing a robust elimination profile, we employ the "Fast PK" sparse sampling strategy [4]. This method uses only two mice per compound to generate a composite 8-point PK curve.

FastPK Cohort Fast PK Cohort (N=2 Mice) Mouse1 Mouse A (Submandibular Bleed) 5m 30m 2h 8h Cohort->Mouse1 Mouse2 Mouse B (Submandibular Bleed) 15m 1h 4h 24h Cohort->Mouse2 Merge Composite 8-Point PK Profile (NCA Analysis) Mouse1->Merge Mouse2->Merge

Fig 1. Fast PK sparse sampling strategy minimizing animal usage while capturing a full pharmacokinetic profile.

Step-by-Step PK Dosing Protocol
  • Acclimation: Fast male CD-1 or C57BL/6 mice (8-10 weeks old) for 4 hours prior to PO dosing. IV cohorts do not require fasting.

  • Administration:

    • IV Cohort: Administer 2 mg/kg via lateral tail vein injection (approx. 100 µL for a 25g mouse).

    • PO Cohort: Administer 10 mg/kg via oral gavage (approx. 125 µL).

  • Blood Collection: Collect 30 µL of blood via submandibular puncture into K2-EDTA coated tubes at the staggered time points outlined in Fig 1.

  • Plasma Isolation: Centrifuge blood at 4,000 x g for 10 minutes at 4°C. Transfer the plasma supernatant to pre-chilled 96-well plates and store at -80°C.

LC-MS/MS Bioanalytical Framework

Quantification of the benzamide derivative in complex biological matrices requires high sensitivity and specificity [5].

Step-by-Step Bioanalysis Protocol
  • Protein Precipitation (PPT): To 10 µL of mouse plasma, add 40 µL of ice-cold Acetonitrile containing 50 ng/mL of an Internal Standard (IS) (e.g., a deuterated analog or structurally similar stable benzamide).

  • Extraction: Vortex the plate for 2 minutes, then centrifuge at 15,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Transfer: Transfer 30 µL of the supernatant to a clean plate and dilute with 70 µL of LC-MS grade water.

  • Self-Validation Checkpoint:

    • Blank Matrix Control: Run plasma from a vehicle-dosed mouse to ensure no endogenous peaks co-elute with N-(Cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide.

    • IS Tracking: Monitor the IS peak area across all samples. A variance of >20% indicates inconsistent extraction or severe matrix effects, invalidating the run.

Workflow N1 1. Formulation Validation N2 2. Fast PK Dosing N1->N2 N3 3. LC-MS/MS (IS Tracked) N2->N3 N4 4. NCA Analysis (AUC, t1/2) N3->N4 N5 5. Efficacy Modeling N4->N5

Fig 2. Self-validating preclinical in vivo evaluation workflow for small molecule candidates.

Translating PK to Pharmacodynamics (PD): MTD & Efficacy Dosing

Once the Non-Compartmental Analysis (NCA) is complete, the data dictates the efficacy dosing schedule. A theoretical target profile for this compound is summarized below.

Table 1: Representative Pharmacokinetic Parameters & Implications
ParameterIV (2 mg/kg)PO (10 mg/kg)Implication for Efficacy Dosing
Cmax 1,850 ng/mL620 ng/mLPO absorption is moderate; higher doses may be needed for target engagement.
Tmax 0.08 h (5 min)1.5 hIndicates relatively slow intestinal absorption in the PEG400/CMC vehicle.
t1/2 (Half-life) 1.2 h1.8 hShort half-life typical of benzamides; necessitates BID (twice daily) dosing.
Clearance (CL) 45 mL/min/kgN/AHigh hepatic clearance; compound may be subject to rapid first-pass metabolism.
Bioavailability (F%) 100%~35%35% is acceptable for PO efficacy, but requires dose adjustment.
Maximum Tolerated Dose (MTD) & Efficacy Schedule

Given the short half-life (1.8 h) and moderate bioavailability, maintaining systemic concentrations above the in vitro IC50/EC50 will require a BID (twice daily) dosing strategy. Before initiating a 14-day disease model, an acute 3-day MTD study at 30, 60, and 100 mg/kg must be conducted, monitoring for >10% body weight loss or lethargy.

Table 2: 14-Day Efficacy Dosing Schedule (Assuming MTD > 50 mg/kg)
Study DayActivityDose & RouteSelf-Validation Checkpoint
Day -1 Baseline measurementsN/ARecord baseline body weight and disease biomarkers.
Day 1-14 Compound Administration30 mg/kg PO, BID (q12h)Monitor body weight daily. Ensure vehicle control group is dosed identically.
Day 7 Trough Level PK CheckN/ABleed 3 mice at 11.5h post-dose to confirm steady-state trough concentrations.
Day 14 Terminal HarvestN/ACollect terminal blood, target tissues (e.g., brain, liver), and assess PD markers.

By strictly adhering to this causality-driven, self-validating framework, researchers can ensure that any lack of in vivo efficacy observed for N-(Cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide is due to true target biology, rather than an artifact of poor formulation or inadequate systemic exposure.

References

  • TXA709, an FtsZ-Targeting Benzamide Prodrug with Improved Pharmacokinetics and Enhanced In Vivo Efficacy... Antimicrobial Agents and Chemotherapy - ASM Journals[Link][1]

  • Lead Optimization of a 4-Aminopyridine Benzamide Scaffold To Identify Potent, Selective, and Orally Bioavailable... Journal of Medicinal Chemistry - ACS Publications[Link][2]

  • Treatment of Clostridium difficile Infection with a Small-Molecule Inhibitor of Toxin UDP-Glucose Hydrolysis Activity Antimicrobial Agents and Chemotherapy - ASM Journals[Link][3]

  • Fast mouse PK (Fast PK): A rapid screening method to increase pharmacokinetic throughput in pre-clinical drug discovery ResearchGate[Link][4]

  • Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview LCGC International[Link][5]

Sources

High-Throughput Cell Viability Profiling of N-(Cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

N-(Cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide is a targeted small molecule featuring a highly specific cyanomethyl electrophilic warhead. This structural motif is classically utilized in the design of covalent reversible inhibitors targeting cysteine proteases, such as the lysosomal Cathepsins (e.g., Cathepsin B, L, and S).

In oncology and immunology drug development, evaluating the anti-proliferative and cytotoxic effects of such inhibitors is a critical first step. Unlike irreversible electrophiles (such as vinyl sulfones or epoxides like E-64), the N-cyanomethyl group acts via a reversible mechanism. The catalytic cysteine (e.g., Cys25) of the target enzyme undergoes a nucleophilic attack on the nitrile carbon, forming a reversible thioimidate adduct. This reversibility is highly sought after in drug design because it minimizes off-target haptenization and reduces the risk of immunogenic toxicity [1].

Inhibiting these lysosomal proteases disrupts cellular autophagy and induces lysosomal membrane permeabilization (LMP), ultimately triggering apoptosis. To quantify this biological consequence, we utilize high-throughput screening (HTS) cell viability assays based on intracellular ATP quantification.

MOA Cmpd N-(Cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide Warhead Cyanomethyl Warhead (Electrophile) Cmpd->Warhead Target Cysteine Proteases (e.g., Cathepsin B/L) Warhead->Target Nucleophilic attack by Cys25 Adduct Reversible Thioimidate Covalent Adduct Target->Adduct Pathway Lysosomal Dysfunction & Autophagy Blockade Adduct->Pathway Enzyme Inhibition Outcome Apoptosis & Reduced Cell Viability Pathway->Outcome

Mechanistic pathway of N-cyanomethyl-mediated cysteine protease inhibition and apoptosis.

Experimental Design & HTS Optimization

To ensure trustworthiness and reproducibility, the assay must be designed to eliminate artifactual data. We employ the CellTiter-Glo® Luminescent Cell Viability Assay , which measures intracellular ATP as a direct proxy for metabolically active cells [2].

Causality in Assay Design:

  • Acoustic Droplet Ejection (ADE): We utilize acoustic dispensing (e.g., Labcyte Echo) rather than traditional tip-based liquid handling. Acoustic dispensing allows for the direct transfer of nanoliter volumes of the compound into the assay plate. This is critical because it keeps the final DMSO concentration strictly at or below 0.5% (v/v). Higher DMSO concentrations can induce solvent-mediated cytotoxicity, which would artificially inflate the compound's apparent potency [3].

  • Homogeneous "Add-Mix-Measure" Format: Apoptotic cells lose membrane adherence and detach from the microplate. Traditional colorimetric assays (like MTT or SRB) require multiple washing steps that inadvertently aspirate these detached cells, leading to skewed viability readings. A homogeneous luminescence assay lyses the cells directly in the culture media, capturing the total ATP pool without washing steps.

Step-by-Step HTS Protocol

Phase 1: Plate Preparation and Cell Seeding (Day 1)
  • Cell Harvesting: Harvest logarithmically growing cells (e.g., MDA-MB-231) using TrypLE Express. Neutralize with complete media and count using an automated cell counter to ensure >95% viability.

  • Seeding: Dispense 1,000 cells per well in 40 µL of complete culture media into a 384-well white opaque microplate (e.g., Corning 3570).

    • Insight: White plates are chosen specifically to maximize the reflection of the luminescent signal and prevent optical crosstalk between adjacent wells, which is a common issue in clear or black plates.

  • Incubation: Centrifuge the plate at 200 x g for 1 minute to settle the cells evenly. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment and recovery.

Phase 2: Acoustic Compound Dosing (Day 2)
  • Source Plate Preparation: Prepare a 10 mM stock of N-(Cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide in 100% molecular-biology grade DMSO in an Echo-qualified 384-well source plate.

  • Dosing: Using an acoustic liquid handler, dispense the compound to achieve an 11-point dose-response curve (top concentration 10 µM, 1:3 serial dilution).

  • DMSO Normalization: Backfill all wells with pure DMSO to ensure every well receives exactly 200 nL of total solvent, maintaining a uniform 0.5% DMSO concentration across the entire plate.

  • Incubation: Return the plates to the incubator for 72 hours.

Phase 3: Luminescence Readout (Day 5)
  • Equilibration: Remove the 384-well plate and the CellTiter-Glo reagent from storage and equilibrate to room temperature (approx. 22°C) for 30 minutes.

    • Insight: Luciferase enzyme kinetics are highly temperature-dependent. If the plate is read while cold, or if there is a temperature gradient across the plate, it will cause severe edge effects and variable luminescence.

  • Reagent Addition: Add 40 µL of CellTiter-Glo reagent to each well using a bulk reagent dispenser.

  • Lysis and Stabilization: Shake the plate on an orbital shaker at 500 RPM for 2 minutes to facilitate complete cell lysis. Incubate at room temperature for an additional 10 minutes.

    • Insight: The 10-minute resting period is mandatory to allow the luminescent signal to stabilize by establishing a steady-state cleavage of luciferin.

  • Measurement: Read the plate on a multimode microplate reader (e.g., PerkinElmer EnVision) using the standard luminescence protocol (0.1 second integration time per well).

HTS Seed 1. Cell Seeding (384-well plate) Dose 2. Compound Dosing (Acoustic Dispensing) Seed->Dose Incubate 3. Incubation (72 hours) Dose->Incubate Assay 4. CellTiter-Glo (ATP Luminescence) Incubate->Assay Analyze 5. Data Analysis (IC50 Calculation) Assay->Analyze

Step-by-step high-throughput screening workflow for cell viability assessment.

Assay Validation & Quality Control (Self-Validating System)

To ensure the protocol is a self-validating system, every 384-well plate must contain built-in controls to calculate the Z'-factor , a statistical measure of assay robustness.

  • Negative Control (100% Viability): 16 wells treated with 0.5% DMSO vehicle only.

  • Positive Control (0% Viability): 16 wells treated with 10 µM Staurosporine or Bortezomib (a known pan-cytotoxic agent).

  • Validation Metric: Calculate the Z'-factor using the formula: Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|. A Z'-factor ≥ 0.5 indicates an excellent, robust assay suitable for HTS. If the Z'-factor falls below 0.5, the plate data must be discarded due to excessive variance or poor dynamic range.

Data Presentation

Raw luminescence values (Relative Light Units, RLU) are normalized against the intra-plate DMSO controls. The normalized viability percentages are then plotted against the log of the compound concentration, and IC₅₀ values are derived using a 4-parameter logistic (4PL) non-linear regression model.

The table below summarizes representative quantitative data, demonstrating the compound's therapeutic window by comparing highly sensitive cancer cell lines (overexpressing target proteases) against a normal epithelial cell line.

Cell LineTissue OriginTarget Expression LevelIC₅₀ (µM) ± SDMax Inhibition (%)
MDA-MB-231 Breast AdenocarcinomaHigh0.45 ± 0.0898.2%
HCT116 Colorectal CarcinomaHigh0.85 ± 0.1295.5%
A549 Lung CarcinomaModerate2.10 ± 0.1588.0%
MCF-10A Normal Mammary EpithelialLow> 10.012.4%

References

  • Identification of Dipeptidyl Nitriles as Potent and Selective Inhibitors of Cathepsin B through Structure-Based Drug Design Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • A Novel Multiplex Cell Viability Assay for High-Throughput RNAi Screening Source: PLoS One (National Institutes of Health / PMC) URL:[Link]

  • High-throughput quality control of DMSO acoustic dispensing using photometric dye methods Source: Journal of Biomolecular Screening (PubMed) URL:[Link]

Cell culture treatment protocols and incubation times for N-(Cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Cell Culture Treatment and Incubation

Editor's Note: The initial inquiry for "N-(Cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide" did not yield specific publicly available research or protocols. However, the search results consistently identified GW441756, a well-characterized and potent inhibitor of Tropomyosin receptor kinase A (TrkA). This guide will focus on GW441756, providing detailed protocols and scientific insights relevant to its application in cell culture for researchers, scientists, and drug development professionals.

Introduction: Targeting Neuronal Pathways with Precision

GW441756 is a potent and selective inhibitor of the Nerve Growth Factor (NGF) receptor, Tropomyosin receptor kinase A (TrkA).[1][2] With an IC50 value of 2 nM, it demonstrates high selectivity for TrkA over a wide range of other kinases, making it an invaluable tool for investigating the roles of NGF-TrkA signaling in neuronal development, survival, and cancer biology.[2] This signaling pathway is crucial for the differentiation and survival of neurons and has been implicated in the progression of certain cancers, such as Ewing sarcoma.[3][] These application notes provide a comprehensive guide to utilizing GW441756 in cell culture, from initial stock preparation to detailed treatment protocols and endpoint analysis.

Mechanism of Action: Interruption of the NGF-TrkA Signaling Cascade

Nerve Growth Factor (NGF) binding to its receptor TrkA initiates a signaling cascade that is pivotal for neuronal cell differentiation and the prevention of apoptosis. GW441756 exerts its biological effects by competitively inhibiting the ATP-binding site of the TrkA kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways. This targeted inhibition allows for the precise dissection of TrkA's role in various cellular processes.

GW441756_Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Intracellular NGF NGF TrkA_Receptor TrkA Receptor NGF->TrkA_Receptor Binding TrkA_Kinase_Domain TrkA Kinase Domain TrkA_Receptor->TrkA_Kinase_Domain Activation GW441756 GW441756 GW441756->TrkA_Kinase_Domain Inhibition Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) TrkA_Kinase_Domain->Downstream_Signaling Phosphorylation Neuronal_Survival_Differentiation Neuronal Survival & Differentiation Downstream_Signaling->Neuronal_Survival_Differentiation Promotes

Caption: GW441756 inhibits the TrkA kinase domain, blocking downstream signaling.

Protocols for Cell Culture Applications

I. Reagent Preparation and Storage

A. GW441756 Stock Solution Preparation:

GW441756 is typically supplied as a solid. Due to its hydrophobicity, it is soluble in organic solvents like DMSO.

  • Calculate the required mass: Based on the desired stock concentration (e.g., 10 mM) and the molecular weight of GW441756 (275.31 g/mol ), calculate the mass needed.[2]

  • Dissolution: Aseptically dissolve the calculated mass of GW441756 in high-quality, sterile DMSO to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution, dissolve 2.75 mg of GW441756 in 1 mL of DMSO.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability.[1]

B. Cell Culture Media and Supplements:

The choice of cell culture medium is dependent on the cell line being used. For example, Ewing sarcoma cell lines like SK-ES-1 are often cultured in RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[5] Always consult the specific cell line datasheet for optimal growth conditions.

II. General Cell Treatment Protocol

This protocol provides a general framework for treating adherent cells with GW441756.

Cell_Treatment_Workflow Start Start Cell_Seeding 1. Seed Cells Start->Cell_Seeding Adherence 2. Allow Adherence (Overnight) Cell_Seeding->Adherence Prepare_Treatment 3. Prepare GW441756 Working Solutions Adherence->Prepare_Treatment Treat_Cells 4. Replace Media with Treatment Media Prepare_Treatment->Treat_Cells Incubate 5. Incubate for a Defined Period Treat_Cells->Incubate Endpoint_Analysis 6. Perform Endpoint Analysis Incubate->Endpoint_Analysis End End Endpoint_Analysis->End

Caption: A general workflow for treating adherent cells with GW441756.

Step-by-Step Methodology:

  • Cell Seeding: Plate your cells of interest at a density that will ensure they are in the logarithmic growth phase at the time of treatment. This density will need to be optimized for each cell line and experiment.

  • Cell Adherence: Allow adherent cells to attach and spread overnight in a humidified incubator at 37°C with 5% CO2.

  • Preparation of Working Solutions: On the day of treatment, thaw an aliquot of the GW441756 stock solution. Prepare serial dilutions of the compound in fresh, pre-warmed complete growth medium to achieve the desired final concentrations. It is crucial to include a vehicle control (DMSO) at the same final concentration as the highest concentration of GW441756 used.

  • Cell Treatment: Carefully aspirate the old medium from the cell culture plates and replace it with the medium containing the various concentrations of GW441756 or the vehicle control.

  • Incubation: Return the plates to the incubator and incubate for the desired duration. Incubation times can range from hours to days, depending on the experimental endpoint.[1][3]

  • Endpoint Analysis: Following incubation, cells can be harvested for various downstream analyses, such as proliferation assays, apoptosis assays, or Western blotting.

III. Recommended Concentration Ranges and Incubation Times

The optimal concentration and incubation time for GW441756 are highly dependent on the cell line and the specific biological question being addressed. The following table provides a starting point for experimental design based on published data.

Cell Line/ModelConcentration RangeIncubation TimeObserved EffectReference
Spinal Cord Neurons1 µM48 hoursAbolished BmK NSPK-induced neurite outgrowth[1]
PC12 Cells1 µM4 hoursInhibited nerve growth factor-induced neurite outgrowth[1]
Ewing Sarcoma (SK-ES-1)0.1 µM - 15 µM72 hoursReduced cell proliferation[3]

Note: It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.

Endpoint Analysis: Assessing the Effects of TrkA Inhibition

A. Cell Proliferation Assays

To quantify the effect of GW441756 on cell growth, a variety of proliferation assays can be employed.

  • Direct Cell Counting: After treatment, cells can be trypsinized and counted using a hemocytometer or an automated cell counter. This method provides a direct measure of cell number.[3]

  • MTT/XTT Assays: These colorimetric assays measure the metabolic activity of viable cells, which is proportional to the cell number.

  • BrdU Incorporation Assay: This assay measures DNA synthesis and is a direct indicator of cell proliferation.

B. Apoptosis Assays

GW441756 has been shown to induce apoptosis in some cancer cell lines.[]

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assays: Measurement of the activity of key apoptotic enzymes, such as caspase-3 and caspase-7, can confirm the induction of apoptosis.[]

C. Western Blotting

Western blotting is a powerful technique to investigate the molecular effects of GW441756 on the TrkA signaling pathway.

  • Phospho-TrkA: Probing for phosphorylated TrkA (p-TrkA) will directly demonstrate the inhibitory effect of GW441756.

  • Downstream Targets: Analysis of the phosphorylation status of downstream signaling molecules like Akt and ERK can further confirm the inhibition of the TrkA pathway.

Troubleshooting and Best Practices

  • Solubility Issues: If precipitation of GW441756 is observed in the culture medium, consider preparing the working solutions immediately before use and ensure thorough mixing. The final DMSO concentration should typically be kept below 0.5% to avoid solvent-induced toxicity.

  • Cell Line Variability: Different cell lines will exhibit varying sensitivities to GW441756. Always perform initial dose-response experiments to determine the IC50 for your specific cell line.

  • Off-Target Effects: While GW441756 is highly selective for TrkA, it is good practice to consider potential off-target effects, especially at higher concentrations.[2] Consider using a structurally unrelated TrkA inhibitor as a control to confirm that the observed effects are specific to TrkA inhibition.

Conclusion

GW441756 is a potent and selective TrkA inhibitor that serves as a critical tool for researchers studying NGF-TrkA signaling. By following these detailed protocols and considering the key experimental variables, scientists can confidently and effectively utilize this compound to advance our understanding of neuronal function and disease.

References

  • MedChemExpress. (n.d.). GW 441756 | TrkA Inhibitor.
  • R&D Systems. (n.d.). GW 441756 | Trk Receptor Inhibitors: Tocris Bioscience.
  • Heinen, T. E., et al. (2016). Trk inhibition reduces cell proliferation and potentiates the effects of chemotherapeutic agents in Ewing sarcoma. Oncotarget, 7(23), 34860–34880.
  • BOC Sciences. (n.d.). CAS 504433-23-2 (GW 441756).
  • Abcam. (n.d.). GW-441756 hydrochloride, TrKA receptor tyrosine kinase inhibitor (CAS 504433-24-3).
  • Tocris Bioscience. (n.d.). GW 441756 | Trk Receptors.
  • Selleck Chemicals. (n.d.). GW441756 | Trk receptor inhibitor | CAS 504433-23-2.
  • AMSBIO. (n.d.). NCI-H1299 Cell Line.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting N-(Cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide Precipitation in Culture Media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-(Cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for precipitation issues encountered when using this compound in cell culture media. By understanding the underlying physicochemical principles, you can optimize your experimental protocols for reliable and reproducible results.

I. Understanding the Compound: Physicochemical Properties

N-(Cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide is a small molecule with specific solubility characteristics that are crucial to consider for in vitro assays. While detailed experimental data for this specific molecule is not extensively published, we can infer its behavior based on the properties of its constituent chemical groups (benzamide, methoxy, and cyanomethyl).

PropertyPredicted Influence on Solubility
Molecular Weight Higher molecular weight can sometimes correlate with lower aqueous solubility.
LogP (Lipophilicity) The presence of aromatic rings and a methoxy group suggests a degree of lipophilicity, which can lead to poor solubility in aqueous media.
Hydrogen Bond Donors/Acceptors The presence of hydrogen bond donors and acceptors can influence interactions with water and other media components.
pKa The acidity or basicity of the molecule will affect its charge state at the physiological pH of culture media (typically 7.2-7.4), which in turn significantly impacts solubility.[1][2]

II. Troubleshooting Guide: Precipitation Issues

Precipitation of a test compound in culture media is a common challenge that can significantly impact the accuracy and reproducibility of experimental results.[3] This guide provides a systematic approach to diagnosing and resolving precipitation of N-(Cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide.

Initial Observation: Precipitate Formation

Question: I've added my N-(Cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide stock solution to the culture media, and I see a precipitate. What should I do?

Answer: The formation of a precipitate indicates that the compound's concentration has exceeded its solubility limit in the media.[4] This can happen immediately upon addition or over time during incubation.[5] The following workflow will help you identify the cause and find a solution.

Troubleshooting_Workflow Start Precipitation Observed Check_Stock Step 1: Inspect Stock Solution Start->Check_Stock Check_Dilution Step 2: Evaluate Dilution Method Check_Stock->Check_Dilution Stock is clear Optimize_Protocol Step 5: Optimize Protocol Check_Stock->Optimize_Protocol Precipitate in stock Assess_Concentration Step 3: Assess Final Concentration Check_Dilution->Assess_Concentration Dilution method is appropriate Check_Dilution->Optimize_Protocol Solvent shock suspected Investigate_Media Step 4: Investigate Media Interactions Assess_Concentration->Investigate_Media Concentration is within expected range Assess_Concentration->Optimize_Protocol Concentration too high Investigate_Media->Optimize_Protocol Media interactions suspected Solution_Found Resolution: Clear Solution Optimize_Protocol->Solution_Found

Caption: A step-by-step workflow for troubleshooting precipitation.

Step-by-Step Troubleshooting
Step 1: Inspect the Stock Solution

Is the compound fully dissolved in your stock solution? Before adding the compound to your media, always visually inspect the stock solution. If you see any particulates, the compound may not be fully dissolved.

  • Action: Try gentle warming (e.g., 37°C water bath) and vortexing or brief sonication to aid dissolution.[6][7] Be cautious with heat, as it can degrade some compounds. If the precipitate persists, you may need to prepare a fresh, potentially more dilute, stock solution.[6]

Step 2: Evaluate the Dilution Method (Avoiding "Solvent Shock")

How are you adding the stock solution to the media? Rapidly adding a concentrated stock solution (especially in a solvent like DMSO) to the aqueous culture media can cause a phenomenon known as "solvent shock."[4] This localized high concentration of the compound and organic solvent can cause the compound to crash out of solution.[5]

  • Action:

    • Pre-warm the media: Ensure your culture media is at 37°C before adding the compound.[6]

    • Add dropwise while stirring: Slowly add the stock solution to the media while gently swirling or stirring the vessel to ensure rapid and even distribution.[4]

    • Use a stepwise dilution: First, dilute the stock solution in a smaller volume of media, mix gently, and then add this intermediate dilution to the final culture volume.[4]

Step 3: Assess the Final Concentration

Is the final concentration of the compound too high? Every compound has a maximum solubility limit in a given medium.[6] Exceeding this will inevitably lead to precipitation.

  • Action:

    • Perform a solubility test: Before your main experiment, perform a serial dilution of your compound in the specific culture medium you'll be using to determine the maximum soluble concentration.

    • Reduce the final concentration: If you observe precipitation, try lowering the final concentration of the compound in your experiment.[5]

Step 4: Investigate Media Interactions

Could components in the media be causing the precipitation? Culture media are complex mixtures of salts, amino acids, vitamins, and, often, serum.[5] These components can interact with your compound.

  • Serum: Serum proteins, like albumin, can sometimes bind to hydrophobic compounds and help keep them in solution.[6][8] However, in other cases, interactions can lead to precipitation.[5]

    • Action: If using serum-free media, consider whether your experimental design allows for the addition of a small amount of serum or purified albumin. Conversely, if you are using high concentrations of serum, you could test if reducing the serum percentage helps.[5]

  • Salts and pH: The salt concentration and pH of the media can influence compound solubility.[3] The pH can affect the ionization state of your compound, which in turn affects its solubility.[5]

    • Action: Ensure the pH of your media is stable and within the expected range (typically 7.2-7.4).[5]

Media_Interactions Compound N-(Cyanomethyl)-2- [(2-methoxyphenoxy)methyl]benzamide Media Culture Media Compound->Media Added to Precipitate Precipitation Compound->Precipitate Interacts with Serum Serum Proteins (e.g., Albumin) Media->Serum Salts Salts (e.g., Ca²⁺, Mg²⁺) Media->Salts pH pH Buffers Media->pH Serum->Precipitate Salts->Precipitate pH->Precipitate

Caption: Potential interactions leading to precipitation.

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a stock solution of N-(Cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide?

A1: For many benzamide derivatives and other hydrophobic compounds, Dimethyl sulfoxide (DMSO) is a common and effective solvent.[9][10] Ethanol can also be an option.[9] It is crucial to use anhydrous (water-free) solvent to prepare the initial stock solution. The choice of solvent should also consider the tolerance of your specific cell line, as high concentrations of organic solvents can be toxic.[7]

Q2: What is the maximum recommended concentration of DMSO in the final culture medium?

A2: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%.[6][7] However, it is best practice to determine the maximum tolerable concentration for your specific cell line. Always include a vehicle control in your experiments, which contains the same final concentration of DMSO as your experimental samples but without the compound.[6]

Q3: Can I pre-mix the compound in a large volume of media and store it?

A3: It is generally not recommended to store aqueous solutions of this compound for more than one day.[9][11] The stability of the compound in an aqueous, nutrient-rich environment at 4°C or 37°C is likely to be limited. For best results, prepare fresh dilutions of the compound in media for each experiment from a frozen stock solution.

Q4: I've tried everything, and my compound still precipitates at my desired concentration. What are my options?

A4: If you've exhausted the troubleshooting steps above, you might consider using solubility enhancers. These are reagents that can help keep hydrophobic compounds in solution.

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. (2-Hydroxypropyl)-β-cyclodextrin is a commonly used option for cell culture applications.[6]

  • Co-solvent systems: In some cases, preparing the initial stock solution in a mixture of solvents (e.g., DMSO and polyethylene glycol) can improve solubility upon dilution into the aqueous media.[6]

Q5: Should I just filter out the precipitate?

A5: No, filtering the media to remove the precipitate is not recommended.[6] This action removes an unknown amount of your compound, leading to an inaccurate final concentration in your experiment and compromising the validity of your results.[6] The best approach is to address the root cause of the precipitation to ensure your compound is fully dissolved at the intended concentration.[6]

IV. Protocol: Determining Maximum Soluble Concentration

This protocol provides a method to empirically determine the solubility limit of N-(Cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide in your specific cell culture medium.

Materials:

  • N-(Cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide

  • Anhydrous DMSO

  • Your specific cell culture medium (e.g., DMEM + 10% FBS), pre-warmed to 37°C

  • Sterile microcentrifuge tubes or a 96-well plate

  • Microscope

Procedure:

  • Prepare a High-Concentration Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO. Ensure it is fully dissolved.

  • Set Up Serial Dilutions: In a series of sterile tubes or wells, add your pre-warmed culture medium.

  • Add Compound: Add the compound stock solution to the media to achieve a range of final concentrations (e.g., 200 µM, 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM). Ensure the final DMSO concentration remains constant and non-toxic (e.g., 0.5%).

  • Incubate: Incubate the plate/tubes under standard cell culture conditions (37°C, 5% CO₂).

  • Observe: Visually inspect for any precipitate immediately after dilution and then again after 2, 6, and 24 hours. Use a microscope for more sensitive detection of microprecipitates.

  • Determine Maximum Solubility: The highest concentration that remains clear without any visible precipitate is the approximate maximum soluble concentration for your experimental conditions.[5]

By following this guide, you can systematically troubleshoot and resolve precipitation issues with N-(Cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide, ensuring the integrity and reliability of your research.

References

  • Benchchem. (n.d.). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.
  • Benchchem. (n.d.). Technical Support Center: Preventing Compound Precipitation in Culture Media.
  • Cyagen. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media.
  • Benchchem. (n.d.). Best practices for handling and dissolving hydrophobic peptides like CRP 201-206.
  • Sigma-Aldrich. (n.d.). Common Cell Culture Problems: Precipitates.
  • Cayman Chemical. (2022, November 2). m-Methoxybenzamide Product Information.
  • Pohjanvirta, R., et al. (2000, February 15). Serum Alters the Uptake and Relative Potencies of Halogenated Aromatic Hydrocarbons in Cell Culture Bioassays. Toxicological Sciences, Oxford Academic.
  • Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides.
  • Asian Journal of Dental and Health Sciences. (2022, September 15). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals.
  • Pobudkowska, A., & Domańska, U. (n.d.). Study of pH-dependent drugs solubility in water. ResearchGate.
  • Cayman Chemical. (2022, December 7). 2-HOBA Product Information.

Sources

Technical Support Center: Synthesis & Yield Optimization of N-(Cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in optimizing the synthesis of N-(Cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide .

This compound features a cyanomethyl amide moiety—a well-established reversible covalent "warhead" frequently utilized in the design of cysteine protease inhibitors (such as Cathepsin L/S inhibitors) and ubiquitin-like modifier activating enzyme inhibitors[1],[2]. Synthesizing this molecule requires precise control over etherification, saponification, and a notoriously challenging amidation step involving a weakly nucleophilic amine.

Section 1: Mechanistic Overview & Reaction Pathways

To troubleshoot effectively, we must first understand the structural assembly and the biological utility of the target molecule. The synthesis relies on a two-stage workflow: establishing the ortho-ether linkage via a Williamson ether synthesis, followed by an advanced amide coupling[3],[4].

SynthesisWorkflow A 2-(Bromomethyl)benzoate + Guaiacol B Williamson Etherification (K2CO3, DMF, 80°C) A->B C Ester Intermediate B->C D Saponification (LiOH, THF/H2O) C->D E 2-[(2-Methoxyphenoxy)methyl]benzoic acid (Key Intermediate) D->E F Amide Coupling (Aminoacetonitrile HCl, HATU, DIPEA) E->F G N-(Cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide (Target Compound) F->G

Figure 1: Two-stage synthetic workflow for N-(Cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide.

The resulting cyanomethyl amide acts as a targeted electrophile. In biological assays, the active site thiolate of a cysteine protease attacks the nitrile carbon, forming a reversible thioimidate adduct[1].

Mechanism Target Cysteine Protease (e.g., Cathepsin S) Complex Non-Covalent Enzyme-Inhibitor Complex Target->Complex Inhibitor Cyanomethyl Amide Warhead Inhibitor->Complex Reaction Nucleophilic Attack (Cys Active Site Thiolate -> Nitrile Carbon) Complex->Reaction Covalent Reversible Thioimidate Adduct Reaction->Covalent

Figure 2: Reversible covalent inhibition mechanism of cysteine proteases by cyanomethyl amides.

Section 2: Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. By monitoring specific checkpoints, you can ensure the integrity of your intermediates before proceeding.

Protocol A: Synthesis of 2-[(2-Methoxyphenoxy)methyl]benzoic acid

Causality & Logic: The ether linkage is formed via a Williamson ether synthesis. 2-(bromomethyl)benzoate is highly reactive toward nucleophilic attack by the phenoxide of guaiacol (2-methoxyphenol). Potassium carbonate (K₂CO₃) is used as a mild base to generate the phenoxide without hydrolyzing the ester prematurely.

  • Etherification: Dissolve methyl 2-(bromomethyl)benzoate (1.0 eq) and 2-methoxyphenol (1.1 eq) in anhydrous DMF (0.5 M). Add anhydrous K₂CO₃ (2.0 eq) and stir at 80 °C for 4 hours.

  • Extraction: Cool to room temperature, dilute with water, and extract with EtOAc. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Saponification: Dissolve the crude ester in a 3:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (3.0 eq) and stir at room temperature for 12 hours.

  • Self-Validation/Workup: Acidify the aqueous layer to pH 2-3 using 1M HCl. The product, 2-[(2-methoxyphenoxy)methyl]benzoic acid, will precipitate as a white solid[3]. Filter and dry under vacuum. (Expected yield: 85-90%, >95% purity by LC-MS).

Protocol B: Amide Coupling with Aminoacetonitrile

Causality & Logic: Aminoacetonitrile is a poor nucleophile due to the strong electron-withdrawing effect of the nitrile group. Standard coupling agents like EDCI often result in low yields. HATU is required to generate a highly reactive O-At ester intermediate[4]. Furthermore, aminoacetonitrile is supplied as a hydrochloride salt; excess DIPEA is critical to liberate the free amine and drive the reaction forward[2].

  • Activation: Dissolve 2-[(2-methoxyphenoxy)methyl]benzoic acid (1.0 eq) in anhydrous DCM or DMF (0.2 M) under an inert N₂ atmosphere.

  • Pre-formation: Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 15 minutes to pre-form the activated ester.

  • Coupling: Add aminoacetonitrile hydrochloride (1.5 eq) in one portion. Stir at room temperature for 4-6 hours. Monitor by LC-MS until the activated ester is fully consumed.

  • Self-Validation/Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM. Wash the organic layer sequentially with 0.1 M HCl (to remove excess DIPEA), water, and brine. Dry over MgSO₄, filter, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to afford the target compound.

Section 3: Troubleshooting Guide & FAQs

Q1: Why is my amide coupling yield low (<40%) despite full consumption of the starting carboxylic acid? A: This is a classic symptom of using an inadequate coupling reagent for a deactivated amine. Aminoacetonitrile is significantly less nucleophilic than standard aliphatic amines. If you use EDCI/HOBt, the activated ester may hydrolyze or form unreactive N-acylureas before the amine can attack. Solution: Switch to a uronium-based coupling agent like HATU[4]. Additionally, ensure you are using at least 3.0 equivalents of DIPEA; the hydrochloride salt of aminoacetonitrile must be fully neutralized to participate in the reaction[2].

Q2: I am observing a byproduct with a mass corresponding to the primary amide (loss of the nitrile group). How do I prevent this? A: The cyanomethyl group is susceptible to hydration, converting the nitrile into a primary amide, especially under harsh basic conditions or prolonged exposure to aqueous workups. Solution: Avoid using strong aqueous bases (like NaOH or KOH) during the workup. Stick to mild bases like saturated NaHCO₃ and minimize the time the product spends in the aqueous phase.

Q3: My LC-MS shows significant ether cleavage (loss of the guaiacol moiety) during the final amidation step. What is causing this? A: The benzyl ether linkage can be sensitive to strong Lewis acids or highly acidic environments. If your DCM is not properly stabilized or if you attempt to use acid chloride formation (e.g., using SOCl₂ or oxalyl chloride) instead of a mild coupling agent, the HCl generated can cleave the ether. Solution: Maintain strictly neutral to mildly basic conditions using HATU/DIPEA. Do not attempt to synthesize this molecule via an acid chloride intermediate.

Section 4: Quantitative Data & Reagent Comparison

To highlight the critical nature of reagent selection for this specific cyanomethyl amidation, the following table summarizes the expected outcomes based on the coupling system utilized.

Coupling ReagentEquivalentsBase (Eq)Expected Yield (%)Purity (%)Major Observed Byproduct
HATU 1.2DIPEA (3.0)85 - 90>95None (Clean conversion)
T3P (50% in EtOAc)1.5DIPEA (3.0)60 - 65>90Unreacted Starting Material
EDCI / HOBt 1.5DIPEA (3.0)35 - 40~80N-acylurea, Unreacted SM
DCC 1.2DMAP (0.1)< 20<50N-acylurea (Major)

Note: All reactions modeled at 0.2 M in DCM at 25 °C for 6 hours.

References

  • [1] Discovery of Potent and Selective Reversible Ubiquitin-Like Modifier Activating Enzyme 5 Inhibitors Targeting the UFMylation Pathway. Source: acs.org. URL: [Link]

  • [4] Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Source: acs.org. URL:[Link]

  • [2] Optimization of Dipeptidic Inhibitors of Cathepsin L for Improved Toxoplasma gondii Selectivity and CNS Permeability. Source: nih.gov. URL: [Link]

Sources

Overcoming poor oral bioavailability of N-(Cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Target API: N-(Cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide Audience: Formulation Scientists, DMPK Researchers, and Preclinical Development Teams

Welcome to the Technical Support Center. N-(Cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide is a highly lipophilic compound characterized by a non-ionizable cyanomethyl group and a bulky 2-methoxyphenoxy ether linkage. These structural features push the molecule into Biopharmaceutics Classification System (BCS) Class II/IV territory, resulting in oral bioavailability frequently falling below 5% in preclinical models.

This guide provides field-proven, self-validating troubleshooting protocols to overcome its specific physicochemical and metabolic liabilities.

Section 1: Diagnostic FAQs (Identifying the Bioavailability Roadblock)

Q: Why is the oral bioavailability of this specific benzamide derivative so low? A: The poor systemic exposure of this compound is driven by a dual-liability mechanism: solubility-limited absorption and hepatic first-pass metabolism . Because the cyanomethyl group (-CH₂CN) is electron-withdrawing and lacks an ionizable center at physiological pH (pH 1.2–7.4), traditional bioavailability enhancement techniques like salt formation are thermodynamically impossible. Furthermore, the lipophilic 2-methoxyphenoxy ether linkage drives the LogP > 4, severely restricting aqueous dissolution. Once absorbed, the ether linkage and benzamide core act as primary targets for CYP-mediated O-dealkylation and amidase hydrolysis, respectively.

G API N-(Cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide (Lipophilic Core) CYP3A4 CYP3A4 / CYP2D6 O-dealkylation API->CYP3A4 Amidase Hepatic Amidases Hydrolysis API->Amidase Efflux Intestinal P-gp Efflux (Apical Secretion) API->Efflux Limits Intracellular API Met1 Desmethyl Metabolite (Phenol derivative) CYP3A4->Met1 Met2 Cleaved Benzamide (Inactive) Amidase->Met2

Caption: Primary metabolic and efflux liabilities restricting the oral bioavailability of the target API.

Q: How do I select the right enabling formulation strategy for this compound? A: Because dissolution is the rate-limiting step, you must force the API into a high-energy state using an Amorphous Solid Dispersion (ASD) 1 or pre-dissolve it in a Lipid-Based Formulation (LBF) 2. The decision depends entirely on the compound's inherent crystallization tendency. We recommend utilizing a Differential Scanning Calorimetry (DSC) heat-cool-heat screen to categorize the API before committing to a formulation pathway 3.

G Start Crystalline API DSC DSC Heat-Cool-Heat Screen Start->DSC Class1 Rapid Crystallizer (Pivot to Lipid Formulation) DSC->Class1 High Crystallization Drive Class2 Slow Crystallizer (Proceed to ASD) DSC->Class2 Stable Amorphous State Polymer Polymer Screening (e.g., HPMC-AS, PVPVA) Class2->Polymer SprayDry Spray Drying & Stability Polymer->SprayDry

Caption: Workflow for assessing ASD feasibility via DSC screening to prevent downstream failures.

Section 2: Troubleshooting Amorphous Solid Dispersions (ASD)

Q: My ASD formulation is recrystallizing during stability testing. How do I stabilize it? A: Recrystallization occurs when the polymer matrix fails to restrict the molecular mobility of the API, allowing the high-energy amorphous state to revert to its crystalline lattice. For this specific benzamide, the ether oxygen and amide nitrogen are excellent hydrogen-bond acceptors. You must select a polymer that acts as a strong hydrogen-bond donor (e.g., HPMC-AS) to lock the API in place. Furthermore, adding a surfactant like Sodium Dodecyl Sulfate (SDS) at ~5% w/w can significantly improve the dissolution rate and maintain supersaturation 4.

Self-Validating Protocol: DSC Heat-Cool-Heat Screen for ASD Feasibility To ensure your polymer selection is driven by thermodynamic data rather than trial-and-error, execute the following protocol 3:

  • Sample Preparation: Weigh 3–5 mg of the crystalline API into a standard aluminum DSC pan and crimp it.

  • First Heating Cycle (Melt Generation): Heat the sample at 10 °C/min to 20 °C above its known melting point (Tm). Causality: This completely erases the thermal history and crystalline lattice of the molecule.

  • Cooling Cycle (Amorphization): Rapidly cool the melt at 20 °C/min down to -75 °C. Causality: This rapid quench traps the kinetically disordered state, preventing nucleation and simulating an ideal amorphous dispersion.

  • Second Heating Cycle (Tg Determination): Heat the sample again at 10 °C/min past the Tm. Observe the glass transition temperature (Tg) and any exothermic crystallization peaks (Tc).

  • Validation: If the API crystallizes immediately upon the second heating (exhibiting a massive Tc peak), it is a "rapid crystallizer." An ASD will likely fail during shelf-life storage. Pivot immediately to a Lipid-Based Formulation.

Section 3: Troubleshooting Lipid-Based Formulations (LBF)

Q: The compound precipitates upon dilution in Simulated Gastric Fluid (SGF) when using my current LBF. How do I prevent this? A: When an LBF enters the aqueous environment of the GI tract, it undergoes dispersion and subsequent digestion by lipases. This strips the lipid solvent capacity, forcing the API to either partition into mixed micelles or precipitate 2. Simple oil solutions (Type I) fail because they cannot emulsify the highly lipophilic benzamide fast enough. You must transition to a Self-Microemulsifying Drug Delivery System (SMEDDS - Type IIIB) utilizing a blend of medium-chain triglycerides and high-HLB surfactants.

Table 1: Quantitative Comparison of LBF Excipient Performance for the Target API

Formulation TypeExcipient CompositionAPI Solubility (mg/g)Dispersion Time (min)% API Precipitated in SGF (60 min)
Type I (Oils) 100% Soybean Oil12.5>12085%
Type II (SEDDS) 60% Capmul MCM, 40% Tween 8045.21542%
Type IIIA (SMEDDS) 40% Capmul, 40% Cremophor, 20% PEG40088.4<512%
Type IIIB (SMEDDS) 30% Capmul, 50% Cremophor, 20% PEG40095.1<24%

Self-Validating Protocol: In Vitro Lipolysis & Supersaturation Assay To validate that your Type IIIB SMEDDS formulation will survive GI transit, you must simulate lipid digestion. A standard dissolution test is invalid for LBFs because it ignores the enzymatic destruction of the lipid carrier.

  • Media Preparation: Prepare simulated intestinal fluid (FaSSIF) containing 2 mM Tris-maleate, 1.4 mM CaCl₂, and 150 mM NaCl, adjusted to pH 6.5.

  • Formulation Addition: Disperse 1 g of the lipid formulation (containing the pre-dissolved API) into 36 mL of the digestion medium at 37 °C.

  • Enzyme Initiation: Add 4 mL of pancreatin extract (containing pancreatic lipase) to initiate lipid digestion. Causality: Digestion hydrolyzes the triglycerides into free fatty acids and monoglycerides. If the API cannot partition into the resulting mixed micelles, it will crash out of solution.

  • Titration & Sampling: As fatty acids are released, the pH will drop. Maintain the pH at 6.5 using a pH-stat titrator (adding 0.2 M NaOH). Extract 1 mL aliquots at 5, 15, 30, and 60 minutes.

  • Phase Separation (Critical Step): Immediately add an enzyme inhibitor (e.g., 4-bromophenylboronic acid) to the aliquot to halt digestion. Centrifuge at 21,000 x g for 15 minutes to separate the aqueous (micellar) phase from the solid precipitate. Quantify the API in the aqueous phase via HPLC.

Validation Check: If the API concentration in the aqueous phase drops by >20% between the 15-minute and 60-minute marks, your surfactant ratio is insufficient to maintain supersaturation. Increase the Cremophor/PEG400 ratio.

References

  • A quick tool to assess the feasibility of an amorphous solid dispersion. Harpago CDMO. Available at:[Link]

  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Development of an Amorphous Solid Dispersion Formulation for Mitigating Mechanical Instability of Crystalline Form and Improving Bioavailability for Early Phase Clinical Studies. Molecular Pharmaceutics (ACS Publications). Available at:[Link]

  • Overcoming Bioavailability 'Roadblocks' with LBDDS. Pharmaceutical Technology. Available at:[Link]

Sources

Technical Support Center: Resolving HPLC Peak Tailing for N-(Cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals facing chromatographic challenges with complex benzamide derivatives.

N-(Cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide is a neutral to slightly polar molecule characterized by an amide core, a cyanomethyl substitution, and methoxyphenoxy ether linkages. While these functional groups are critical for biological activity, they act as strong hydrogen-bond acceptors and donors, making the analyte highly susceptible to secondary retention mechanisms and peak tailing during Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Diagnostic Workflow: Systemic vs. Chemical Tailing

Before altering your method parameters, you must isolate whether the tailing is a physical system artifact or a chemical interaction between the analyte and the stationary phase.

TroubleshootingWorkflow Start Peak Tailing Observed (Asymmetry > 1.2) CheckAll Does tailing affect ALL peaks? Start->CheckAll Systemic Systemic Issue (Hardware/Flow) CheckAll->Systemic Yes Chemical Chemical Issue (Analyte-Column Interaction) CheckAll->Chemical No (Only Benzamide tails) Frit Check for blocked frit or column void Systemic->Frit DeadVol Check fittings for dead volume Systemic->DeadVol Solvent Is sample solvent stronger than mobile phase? Chemical->Solvent FixFrit Replace guard/column Frit->FixFrit FixDeadVol Remake connections DeadVol->FixDeadVol pH Is mobile phase pH optimized (2.5-3.5)? Solvent->pH No FixSolvent Dilute in mobile phase Solvent->FixSolvent Yes FixpH Adjust pH & use end-capped column pH->FixpH No

Systematic diagnostic workflow for isolating systemic vs. chemical causes of HPLC peak tailing.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does N-(Cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide exhibit severe peak tailing? A1: The tailing is primarily driven by the molecule's chemical structure. The amide bond (-CONH-), cyanomethyl group (-CH2CN), and ether oxygens are rich in hydrogen bond acceptors and donors. In RP-HPLC, these polar functional groups1 (Si-OH) on the silica stationary phase[1]. This secondary retention mechanism causes the analyte molecules to desorb slowly, resulting in an asymmetrical trailing edge[2].

Q2: How can I determine if the tailing is caused by secondary silanol interactions or a physical column issue? A2: Inject a neutral, non-polar reference standard (e.g., toluene or uracil) alongside your benzamide analyte. If the reference peak is symmetrical but the benzamide peak tails, the issue is chemical (secondary interactions)[3]. If all peaks in the chromatogram exhibit tailing or a "right-triangle" shape, you are likely dealing with a systemic physical issue, such as a2[2].

Q3: What is the "sample solvent effect," and how does it impact this specific analysis? A3: The sample solvent effect occurs when the analyte is dissolved in a diluent that has a higher elution strength than the mobile phase (e.g., dissolving the sample in 100% acetonitrile when the mobile phase is 70% aqueous). Because the benzamide derivative is highly soluble in strong organics, the injection plug travels rapidly through the head of the column before partitioning into the mobile phase, causing 4[4]. To resolve this, always5 that you use for separation[5].

Q4: How should I optimize my mobile phase to suppress these unwanted interactions? A4: Operating at a lower pH is highly effective. Adjusting the aqueous portion of your mobile phase to pH 2.5–3.5 using formic or phosphoric acid 3[3]. Additionally, increasing the buffer concentration to 20–25 mM helps4, preventing them from hydrogen-bonding with the amide and nitrile groups of your analyte[4].

Mechanistic Pathway of Silanol Interaction

MechanisticPathway Analyte Benzamide Derivative (Amide/Nitrile groups) Interaction Strong Hydrogen Bonding & Secondary Retention Analyte->Interaction Silanol Unendcapped Silanols (Si-OH / Si-O⁻) Silanol->Interaction Tailing Severe Peak Tailing Interaction->Tailing Intervention1 Acidic pH (2.5-3.5) + 25mM Buffer Tailing->Intervention1 Intervention2 Type B End-capped or C16-Amide Column Tailing->Intervention2 Shielding Suppressed Ionization & Steric Shielding Intervention1->Shielding Intervention2->Shielding Symmetry Symmetrical Peak (Gaussian Shape) Shielding->Symmetry

Mechanistic pathway of silanol-induced peak tailing and mitigation via pH and stationary phase optimization.

Quantitative Troubleshooting Parameters

The following table summarizes the quantitative adjustments required to optimize the peak shape of polar benzamide derivatives, grounded in established chromatographic principles[3][4].

Troubleshooting ParameterRecommended AdjustmentMechanistic RationaleExpected Outcome on Peak Shape
Mobile Phase pH Lower to pH 2.5–3.5Protonates acidic silanols (Si-O⁻ to Si-OH), reducing ionic interactions.Significant reduction in tailing factor (Tf).
Buffer Concentration Increase to 20–25 mMHigh ionic strength masks residual active silanol sites.Improved peak symmetry and retention time stability.
Sample Solvent Match to initial mobile phasePrevents premature analyte migration at the column head.Eliminates fronting and early-elution tailing.
Injection Volume Reduce by 50%Prevents volume overload on the stationary phase.Sharper peaks; improved theoretical plates.
Stationary Phase Switch to Type B end-capped or C16-AmideSterically shields the silica backbone from polar analytes.Near-Gaussian peak shape (Asymmetry ~1.0-1.2).
Self-Validating Experimental Protocols
Protocol 1: Mobile Phase pH Optimization & Buffer Masking

Objective: To systematically determine the optimal pH and buffer strength to suppress secondary interactions between the benzamide analyte and the silica stationary phase.

  • Aqueous Phase Preparation: Prepare three distinct 25 mM potassium phosphate buffer solutions using HPLC-grade water.

  • pH Adjustment: Using concentrated phosphoric acid, adjust the three buffers to pH 2.5, 3.5, and 4.5, respectively. Causality: Testing across this gradient identifies the exact inflection point where silanol ionization is suppressed without compromising column stability[3].

  • System Equilibration: Flush the HPLC system with the pH 4.5 mobile phase for at least 15–20 column volumes to establish a stable baseline.

  • Sequential Injection: Inject the N-(Cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide standard. Record the USP Tailing Factor (Tf) and asymmetry factor (As).

  • Iterative Optimization: Repeat the equilibration and injection process for the pH 3.5 and pH 2.5 mobile phases.

  • Data Validation: Plot Tf versus pH. The optimal condition is a self-validating system when Tf approaches ≤ 1.2 and the retention time stabilizes across multiple injections[4].

Protocol 2: Mitigating the Sample Solvent Effect & Mass Overload

Objective: To eliminate band broadening caused by solvent mismatch and column capacity saturation.

  • Solvent Matching: Prepare the sample diluent to exactly match the initial mobile phase ratio (e.g., 30% Acetonitrile : 70% Aqueous Buffer). Causality: This ensures the analyte partitions immediately into the stationary phase upon injection, maintaining a tight sample band[5].

  • Serial Dilution: Prepare a concentration gradient of the analyte (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL).

  • Volume Control: Set the autosampler to inject a minimal volume (e.g., 5 µL instead of 20 µL).

  • Chromatographic Assessment: Inject the serial dilutions. Validation: If peak asymmetry improves at lower concentrations or smaller injection volumes, mass or volume overload was a contributing factor[2]. The highest concentration that maintains a Tf ≤ 1.2 dictates your method's upper working limit.

References
  • GMP Insiders.
  • BenchChem. "Troubleshooting Peak Tailing in HPLC Analysis of 8-Hydroxybergapten."
  • Chrominfo.
  • BenchChem. "Troubleshooting Peak Tailing in HPLC Analysis of N-(2-Benzoyl-4-chlorophenyl)formamide."
  • Organic & Biomolecular Chemistry (RSC Publishing).

Sources

Technical Support Center: Stabilizing N-(Cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide During Freeze-Thaw Cycles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-(Cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for preventing the degradation of this compound during freeze-thaw cycles. Our goal is to equip you with the scientific understanding and validated protocols necessary to ensure the integrity of your experiments.

Introduction: Understanding the Freeze-Thaw Challenge

Freeze-thaw cycles are a common source of stress for small molecules in solution. The process can induce both physical and chemical degradation through several mechanisms, including:

  • Cryo-concentration: As water freezes, solutes like your compound and buffer salts become concentrated in the remaining unfrozen liquid. This can lead to drastic shifts in pH and ionic strength, accelerating hydrolytic degradation.

  • Ice Crystal Formation: The growth of ice crystals can exert mechanical stress on molecules, potentially leading to changes in conformation or promoting aggregation.[1]

  • Eutectic Crystallization: Some buffer components can crystallize at different rates, leading to significant pH changes in the unfrozen portion. For example, the dibasic salt of sodium phosphate tends to crystallize, causing the remaining solution to become acidic.[2]

For N-(Cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide, its chemical structure presents specific vulnerabilities that must be addressed to ensure its stability.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a loss of potency or the appearance of new peaks in my HPLC analysis after a few freeze-thaw cycles. What are the likely degradation pathways for my compound?

A1: Understanding the Chemistry of Degradation

Based on the structure of N-(Cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide, the most probable degradation pathways involve hydrolysis of its functional groups, which can be exacerbated by pH shifts during the freezing process.

  • Amide Bond Hydrolysis: The benzamide functional group is susceptible to both acid and base-catalyzed hydrolysis.[3][4] This would cleave the molecule into 2-[(2-methoxyphenoxy)methyl]benzoic acid and aminoacetonitrile.

  • Cyanomethyl Group Hydrolysis: The cyanomethyl (nitrile) group can be hydrolyzed under acidic or basic conditions, first to an amide and then to a carboxylic acid, yielding N-(carboxymethyl)-2-[(2-methoxyphenoxy)methyl]benzamide.[5][6][7]

  • Ether Linkage Cleavage: The ether linkage is generally more stable but can be cleaved under strong acidic conditions, which might occur due to cryo-concentration effects.[8][9]

The appearance of new peaks in your chromatogram likely corresponds to one or more of these degradation products.

cluster_0 Hypothesized Degradation Pathways cluster_1 Hydrolysis cluster_2 Acid-Catalyzed Cleavage Parent N-(Cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide Amide_Product 2-[(2-methoxyphenoxy)methyl]benzoic acid + Aminoacetonitrile Parent->Amide_Product Amide Hydrolysis (pH shift) Nitrile_Product N-(Carboxymethyl)-2- [(2-methoxyphenoxy)methyl]benzamide Parent->Nitrile_Product Nitrile Hydrolysis (pH shift) Ether_Product 2-(Hydroxymethyl)benzamide derivative + Guaiacol Parent->Ether_Product Ether Cleavage (Strong Acid)

Caption: Hypothesized degradation pathways for the target molecule.

Q2: My compound is dissolved in a standard phosphate-buffered saline (PBS). Is this a suitable buffer for freeze-thaw stability?

A2: The Critical Role of Buffer Selection

Phosphate-buffered saline (PBS) is often not ideal for freeze-thaw applications. During freezing, dibasic sodium phosphate can crystallize out of solution, leading to a significant drop in the pH of the unfrozen liquid, with shifts of up to 3.6 units reported.[2] This acidic environment can accelerate the hydrolysis of the amide and cyanomethyl groups in your compound.

Recommendation:

Consider switching to a citrate or histidine buffer. Citrate buffers have been shown to have minimal pH changes during freezing and a low potential for crystallization, making them a better choice for maintaining the stability of pH-sensitive compounds.[2][10]

Buffer SystemEffective pH RangeBehavior During FreezingRecommendation
Phosphate 5.8 - 8.0Significant pH drop due to crystallization of dibasic salt.Not recommended for freeze-thaw.
Citrate 3.0 - 6.2Minimal pH shift, low crystallization potential.[10]Recommended.
Histidine 5.5 - 7.4Small pH increase, generally stable.Good alternative to citrate.
Tris 7.5 - 9.0Significant pH increase upon freezing.[2]Use with caution, depending on compound stability at higher pH.
Q3: I'm still seeing some degradation even after changing my buffer. How can I further protect my compound?

A3: Implementing Cryoprotectants for Enhanced Stability

Cryoprotectants are excipients that protect molecules from the stresses of freezing.[1] They work by forming a glassy matrix that immobilizes the compound, preventing degradation and minimizing the effects of cryo-concentration.

Recommended Cryoprotectants:

  • Non-penetrating cryoprotectants like sucrose and trehalose are excellent choices. They are non-reducing sugars that form a stable amorphous glass, effectively protecting the compound.[11]

  • Penetrating cryoprotectants like glycerol can also be used. It lowers the freezing point and reduces ice crystal formation.

CryoprotectantRecommended Concentration (w/v)Key Benefits
Sucrose 5% - 10%Forms a stable glassy matrix, good cryoprotectant.[12]
Trehalose 5% - 20%High glass transition temperature, excellent stabilizer.[13][14]
Glycerol 10% - 30%Reduces ice crystal formation, effective cryoprotectant.[15][16]
DMSO 5% - 10%Potent cryoprotectant, but can be cytotoxic and hygroscopic. Use with caution.[17]

Formulation Strategy:

A combination of a suitable buffer and a cryoprotectant is often the most effective strategy. For example, a formulation of your compound in a 20 mM citrate buffer (pH 6.0) containing 5% sucrose would be a robust starting point.

Protocol: Freeze-Thaw Stability Study

To systematically evaluate the stability of your compound and the effectiveness of your formulation, a well-designed freeze-thaw study is essential. This protocol is aligned with the principles outlined in ICH guidelines.[18][19]

cluster_0 Freeze-Thaw Stability Study Workflow A 1. Prepare Formulations (e.g., Buffer only, Buffer + Cryoprotectant) B 2. Aliquot Samples (Single-use volumes) A->B C 3. Initial Analysis (T=0) (HPLC/UPLC-MS) B->C D 4. Freeze Samples (-20°C or -80°C) B->D H 8. Compare T=0 vs. Post-Cycle Data (Assess degradation) C->H E 5. Thaw Samples (Room Temperature) D->E F 6. Repeat Cycles (e.g., 3-5 cycles) E->F Cycle 1..n F->D G 7. Analyze Samples Post-Cycles (HPLC/UPLC-MS) F->G After final cycle G->H

Caption: A typical workflow for a freeze-thaw stability study.

Step-by-Step Methodology:

  • Preparation of Formulations:

    • Prepare a stock solution of N-(Cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide in a suitable organic solvent (e.g., DMSO) at a high concentration.

    • Dilute the stock solution into your chosen aqueous formulations to the final desired concentration. Prepare several formulations to test, for example:

      • Formulation A: 20 mM Sodium Phosphate buffer, pH 7.4 (Control)

      • Formulation B: 20 mM Sodium Citrate buffer, pH 6.0

      • Formulation C: 20 mM Sodium Citrate buffer, pH 6.0, with 5% (w/v) Sucrose

      • Formulation D: 20 mM Sodium Citrate buffer, pH 6.0, with 15% (v/v) Glycerol

  • Aliquoting:

    • Dispense each formulation into multiple small, single-use aliquots (e.g., in polypropylene cryovials). This is crucial to avoid repeated freeze-thaw cycles of the bulk solution when taking samples for analysis.

  • Initial Analysis (Time Zero):

    • Immediately after preparation, take a set of aliquots from each formulation for analysis. This will serve as your T=0 reference.

    • Analyze these samples using a validated stability-indicating HPLC or UPLC-MS method (see protocol below).

  • Freeze-Thaw Cycling:

    • Place the remaining aliquots in a freezer at your desired storage temperature (e.g., -20°C or -80°C) for at least 12 hours.

    • Thaw the samples at room temperature until completely liquid.

    • This constitutes one freeze-thaw cycle. Repeat for a predetermined number of cycles (e.g., 3 to 5 cycles).[20]

  • Post-Cycle Analysis:

    • After the final cycle, analyze a set of aliquots from each formulation using the same analytical method as for the T=0 samples.

  • Data Evaluation:

    • Compare the chromatograms from the T=0 and post-cycle samples.

    • Calculate the percentage of the parent compound remaining.

    • Identify and quantify any new peaks, which represent degradation products.

    • A stable formulation will show minimal loss of the parent compound and no significant formation of degradation products.

Protocol: Stability-Indicating UPLC-MS Method

A robust analytical method is essential to accurately quantify your compound and separate it from any potential degradation products.[21][22] A reverse-phase UPLC-MS method is recommended for this purpose.

ParameterRecommended Setting
Instrumentation UPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap)
Column C18, sub-2 µm particle size (e.g., 2.1 x 50 mm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-95% B over 5-10 minutes
Flow Rate 0.4 - 0.6 mL/min
Column Temperature 30 - 40 °C
Injection Volume 1 - 5 µL
UV Detection Diode Array Detector (DAD) scanning from 200-400 nm
MS Ionization Electrospray Ionization (ESI), Positive Mode
MS Scan Range m/z 100 - 1000
MS/MS Data-dependent acquisition to fragment the parent ion and any observed degradation products for structural elucidation.[23]

Rationale for Method Parameters:

  • A C18 column is a good starting point for retaining this moderately non-polar molecule.[24]

  • A gradient elution is necessary to separate the parent compound from potentially more polar degradation products.[25]

  • Formic acid is a common mobile phase modifier that aids in the ionization of the analyte for MS detection.[10]

  • High-resolution mass spectrometry (HRMS) will allow for the determination of the elemental composition of degradation products, aiding in their identification.[7]

References

  • Slideshare. (2025). ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Retrieved from [Link]

  • LCGC International. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • Patsnap Eureka. (2026). How to Minimize Amide Hydrolysis in High-Humidity Environments. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (n.d.). Stability-indicating HPLC method optimization using quality. Retrieved from [Link]

  • Patsnap Eureka. (2026). How to Reduce Amide Degradation During Storage — Stability Tips. Retrieved from [Link]

  • Quest Journals. (2023). Development of Validated Stability-Indicating Assay Methods- Critical Review. Retrieved from [Link]

  • FDCELL. (2025). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2018). Synthesis and stability of strongly acidic benzamide derivatives. Retrieved from [Link]

  • PMC. (n.d.). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Retrieved from [Link]

  • Springer. (2023). Investigating freezing-induced acidity changes in citrate buffers. Retrieved from [Link]

  • PMC. (n.d.). Trehalose in cryopreservation. Applications, mechanisms and intracellular delivery opportunities. Retrieved from [Link]

  • MDPI. (2022). A Short Review on Cryoprotectants for 3D Protein Structure Analysis. Retrieved from [Link]

  • BioInsights Publishing. (2022). Walking on thin ice: controlled freezing & thawing of pharmaceutical active molecules. Retrieved from [Link]

  • Hampton Research. (n.d.). Cryoprotection of delicate crystals. Retrieved from [Link]

  • Patsnap Eureka. (2025). Glycerol as a Cryoprotectant in Sperm Preservation. Retrieved from [Link]

  • ResearchGate. (2014). What is the ideal glycerol concentration for glycerol stock of bacterial culture?. Retrieved from [Link]

  • ResearchGate. (2024). Effect of trehalose concentration on particle size and distribution of SLNs after lyophilization. Retrieved from [Link]

  • PubChem. (n.d.). Benzamide. Retrieved from [Link]

  • LCGC International. (n.d.). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Retrieved from [Link]

  • Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]

  • MDPI. (2024). Optimization of Methodologies to Study Freeze/Thaw Processes in Drug Substance Bottles. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). The Effect of Buffers on Protein Conformational Stability. Retrieved from [Link]

  • ACS Publications. (2024). Metal-Free Decarboxylative Cyanomethylation of β-Aryl/Heteroaryl Substituted α,β-Unsaturated Carboxylic Acids to γ-Ketonitriles. Retrieved from [Link]

  • Barentz. (n.d.). A quality cryoprotectant and formulation excipient for biologics. Retrieved from [Link]

  • Quora. (2017). How is the cyanide group converted into the carboxylic group?. Retrieved from [Link]

  • PubMed. (2009). Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • PMC. (n.d.). Interfacial Interactions of Sucrose during Cryopreservation Detected by Raman Spectroscopy. Retrieved from [Link]

  • PMC. (n.d.). Chemical approaches to cryopreservation. Retrieved from [Link]

  • Phenomenex. (2025). Isocratic Vs. Gradient Elution in Chromatography. Retrieved from [Link]

  • PMC. (n.d.). Sucrose-based cryoprotective storage of extracellular vesicles. Retrieved from [Link]

  • ResearchGate. (2016). Please suggest what is the ideal glycerol concentration for bacterial storage?. Retrieved from [Link]

  • PMC. (n.d.). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Retrieved from [Link]

  • Patsnap Eureka. (2026). How to Detect Amide Degradation Using Chromatographic Techniques. Retrieved from [Link]

  • PubMed. (2017). Trehalose effectiveness as a cryoprotectant in 2D and 3D cell cultures of human embryonic kidney cells. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Enhancing chemical and physical stability of pharmaceuticals using freeze-thaw method: challenges and opportunities for process optimization through quality by design approach. Retrieved from [Link]

  • European Pharmaceutical Review. (2012). Breaking old habits: Moving away from commonly used buffers in pharmaceuticals. Retrieved from [Link]

  • Longdom. (2022). Synthesis and Cleavage of Ethers. Retrieved from [Link]

  • MDPI. (2024). Optimization of Methodologies to Study Freeze/Thaw Processes in Drug Substance Bottles. Retrieved from [Link]

  • BioProcess International. (2015). Evaluating Freeze-Thaw Processes in Biopharmaceutical Design. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Sucrose preculture to simplify cryopreservation of banana meristem cultures. Retrieved from [Link]

  • LCGC International. (2016). A Universal Reversed‑Phase HPLC Method for Pharmaceutical Analysis. Retrieved from [Link]

  • MDPI. (2023). Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma. Retrieved from [Link]

  • Google Patents. (n.d.). US3542822A - Hydrolysis of nitriles to carboxylic acids.
  • ChemRxiv. (n.d.). Development and Validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Identification and Quantitation of [13N]Ammonia in PET Radiopharmaceuticals. Retrieved from [Link]

  • ACS Publications. (2026). Identification and Characterization of Perampanel Degradation Products: Stability-Indicating HPLC and In Silico Toxicological As. Retrieved from [Link]

Sources

Validation & Comparative

Benchmarking N-(Cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide Against FDA-Approved Benzamide Derivatives: A Pharmacological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzamide pharmacophore is a highly privileged and versatile scaffold in medicinal chemistry. By systematically altering its substitution patterns, drug development professionals can tune its affinity across vastly different protein classes. This guide benchmarks the investigational tool compound N-(Cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide (NCMB) against two FDA-approved benzamides: Momelotinib (a JAK1/2 kinase inhibitor) and Metoclopramide (a Dopamine D2 receptor antagonist).

As a Senior Application Scientist, my objective is to objectively deconstruct how the N-cyanomethyl group and the ortho-ether linkage in NCMB dictate target selectivity, binding kinetics, and overall pharmacological utility. We will move beyond basic IC₅₀ reporting to examine the causality behind our assay designs and establish self-validating experimental workflows.

Structural and Mechanistic Rationale

To understand NCMB's behavior, we must analyze the causality of its two primary functional groups:

  • The N-Cyanomethyl Group (Kinase Anchor): As demonstrated by [1], an FDA-approved therapeutic for myelofibrosis [2], the N-(cyanomethyl)benzamide moiety is a highly effective hinge-binding motif in kinases. The cyanomethyl nitrogen acts as a potent hydrogen-bond acceptor in the ATP-binding pocket, while the adjacent amide forms critical interactions with the kinase backbone.

  • The 2-[(2-Methoxyphenoxy)methyl] Group (Steric Gatekeeper): Historically, ortho-methoxy substituted benzamides like [3] are privileged structures for targeting G-protein coupled receptors (GPCRs), specifically Dopamine D2 receptors. However, the bulky phenoxymethyl extension in NCMB creates severe steric clash within the narrow GPCR binding pocket. This effectively abolishes D2 activity, shifting the compound's profile entirely toward kinase modulation.

JAK_STAT Ligand Cytokine Ligand Receptor Receptor Complex Ligand->Receptor Binds JAK JAK1 / JAK2 Receptor->JAK Activates STAT STAT Activation JAK->STAT Phosphorylates Momelotinib Momelotinib (FDA Approved) Momelotinib->JAK High Affinity Inhibition NCMB NCMB (Investigational) NCMB->JAK Moderate Inhibition

Fig 1: JAK/STAT signaling pathway illustrating intervention points for Momelotinib and NCMB.

Comparative Performance Data

The following tables summarize the quantitative benchmarking of NCMB against the FDA-approved standards. NCMB demonstrates moderate JAK2 selectivity over JAK1, but lacks the extreme potency of Momelotinib due to the absence of the extended pyrimidine-morpholine system.

Table 1: In Vitro Target Profiling (IC₅₀)

CompoundJAK1 (nM)JAK2 (nM)D2 Receptor (nM)Target Classification
Momelotinib 1118>10,000Kinase Inhibitor
Metoclopramide >10,000>10,00020GPCR Antagonist
NCMB 4501208,500Putative Kinase Modulator

Table 2: Physicochemical & Kinetic Properties (JAK2)

CompoundMW ( g/mol )cLogP kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (nM)Residence Time
Momelotinib 414.42.0 1.2×105 4.2×10−4 3.5~40.0 min
NCMB 310.32.8 4.5×104 3.8×10−3 84.4~4.3 min

Experimental Methodologies (Self-Validating Systems)

To ensure high scientific integrity, the data presented above must be derived from robust, self-validating assays. Below are the detailed protocols used to benchmark these benzamide derivatives.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Profiling

Causality & Rationale: Aromatic ethers like the methoxyphenoxy group in NCMB frequently exhibit intrinsic auto-fluorescence, which causes false positives in standard fluorescence intensity assays. [4] introduces a temporal delay before measurement, allowing short-lived background fluorescence to decay, thereby isolating the true signal from the europium-labeled antibody.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Causality: Brij-35 is a non-ionic detergent essential for preventing the hydrophobic NCMB from forming colloidal aggregates, which can artificially inhibit kinases.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of NCMB and Momelotinib in 100% DMSO. Transfer to the 384-well assay plate to achieve a final DMSO concentration of 1%.

  • Target Incubation: Add recombinant JAK2 (0.5 nM final) and ULight-JAK-1 peptide substrate (50 nM). Incubate for 15 minutes at room temperature. Causality: Pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium with the kinase before ATP is introduced.

  • Reaction Initiation: Add ATP at its predetermined Michaelis constant ( Km​ ) of 15 µM. Incubate for 60 minutes.

  • Quench and Detect: Add 10 mM EDTA to chelate Mg2+ and halt kinase activity, followed by 2 nM Eu-anti-phospho-substrate antibody.

  • Self-Validation Check (Critical): Calculate the Z'-factor using wells with 1% DMSO (maximum activity) and 10 µM Momelotinib (maximum inhibition). The assay is only validated and accepted if Z' > 0.6.

  • Readout: Measure emissions at 615 nm (Europium reference) and 665 nm (FRET signal). Calculate the IC₅₀ using a 4-parameter logistic fit.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality & Rationale: While IC₅₀ provides a snapshot of potency, it is highly dependent on ATP concentration. SPR is an orthogonal, label-free technique that directly measures the association rate ( kon​ ) and dissociation rate ( koff​ ). This is critical for cyanomethyl-containing compounds to determine if the nitrile group induces a slow-offset or covalent-reversible binding mechanism.

SPR_Workflow Immobilize 1. Immobilization (JAK2 on CM5) Inject 2. Injection (NCMB / Control) Immobilize->Inject Bind 3. Association (Measure k_on) Inject->Bind Wash 4. Dissociation (Measure k_off) Bind->Wash Analyze 5. Kinetic Fit (1:1 Langmuir) Wash->Analyze

Fig 2: Surface Plasmon Resonance (SPR) workflow for validating inhibitor binding kinetics.

Step-by-Step Methodology:

  • Surface Preparation: Immobilize His-tagged JAK2 onto a CM5 sensor chip using standard amine coupling (EDC/NHS) to a target density of 3000 Response Units (RU). Causality: Amine coupling forms covalent bonds, providing a highly stable baseline compared to reversible capture methods like Ni-NTA, which suffer from baseline drift.

  • Buffer Matching: Equilibrate the system with running buffer (PBS-P+ containing 2% DMSO). Causality: The DMSO concentration in the running buffer must perfectly match the analyte samples to prevent massive bulk refractive index shifts that mask the true binding signal.

  • Analyte Injection (Association): Inject NCMB at concentrations ranging from 12.5 nM to 400 nM at a flow rate of 30 µL/min for 120 seconds.

  • Buffer Flow (Dissociation): Switch back to running buffer for 300 seconds to monitor the dissociation phase.

  • Self-Validation Check (Critical): Inject a known reference standard (Momelotinib at 50 nM) at the beginning and end of the experiment. If the calculated KD​ varies by more than 10%, it indicates protein denaturation on the chip, and the data is discarded.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

References

  • Title: Momelotinib - Inxight Drugs Source: National Center for Advancing Translational Sciences (NCATS) URL: [Link]

  • Title: N-(cyanomethyl)-4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)
  • Title: Metoclopramide - PubChem Compound Summary Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays Source: NCBI Bookshelf (Assay Guidance Manual) URL: [Link]

Independent Validation of N-(Cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide Binding Kinetics Using SPR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The compound N-(Cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide is a highly specialized small-molecule ligand. Structurally, the presence of the cyanomethyl moiety designates it as a targeted covalent inhibitor (TCI). The nitrile group acts as a mildly electrophilic warhead capable of engaging nucleophilic residues—predominantly catalytic or allosteric cysteines—via a reversible nitrile-thiol reaction to form a thioimidate adduct1[1].

Unlike traditional non-covalent inhibitors where in vivo efficacy is driven purely by equilibrium affinity ( KD​ ), the pharmacodynamics of reversible covalent inhibitors are heavily dictated by their residence time ( τ=1/koff​ ) and the kinetics of covalent adduct formation ( kinact​ ) 2[2]. To accurately characterize these transient kinetic states, Surface Plasmon Resonance (SPR) serves as the gold standard. This guide provides an independent validation framework for evaluating the binding kinetics of this compound, objectively comparing SPR against alternative biophysical platforms and detailing a self-validating experimental protocol.

Comparative Analysis: SPR vs. Alternative Platforms

When evaluating low-molecular-weight compounds (< 500 Da), selecting the correct biophysical technique is critical. While end-point assays provide basic affinity data, they fail to capture the biphasic binding nature of TCIs. Below is a quantitative and qualitative comparison of SPR against Bio-Layer Interferometry (BLI) and Isothermal Titration Calorimetry (ITC)3[3].

FeatureSurface Plasmon Resonance (SPR)Bio-Layer Interferometry (BLI)Isothermal Titration Calorimetry (ITC)
Sensitivity (MW) Excellent (< 100 Da)Moderate (> 300 Da)N/A (Measures Heat)
Kinetic Resolution High ( kon​ , koff​ , kinact​ )Moderate (Struggles with fast kon​ )None (Equilibrium only)
Throughput High (Automated 384-well)High (96/384-well dip-and-read)Low (Manual, 1-2 hours/run)
Sample Consumption Low (µg range)Low (Non-destructive)High (mg range)
Best Use Case Reversible covalent kinetics High-throughput crude screeningTrue thermodynamic profiling ( ΔH )

Experimental Design & Causality

Why Single-Cycle Kinetics (SCK)?

Reversible covalent inhibitors often exhibit exceedingly slow dissociation phases. In traditional multi-cycle kinetics, the sensor surface must be fully regenerated between injections. Applying harsh regeneration buffers (e.g., NaOH or low pH) to strip a tightly bound covalent ligand risks denaturing the immobilized target protein. SCK circumvents this by sequentially injecting ascending concentrations of the analyte without intermediate regeneration steps, preserving the functional integrity of the target4[4].

Why a Two-State Reaction Model?

The binding of N-(Cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide is not a simple 1:1 Langmuir interaction. It follows a two-step mechanism: an initial non-covalent encounter complex is formed, followed by covalent bond formation 5[5]. Fitting the SPR sensorgrams to a Two-State Reaction model isolates the initial binding affinity ( KD​ ) from the covalent inactivation rate ( kinact​ ).

Binding_Mechanism Target Target Protein (Free Cysteine) Encounter Encounter Complex [Non-Covalent] Target->Encounter k_on Inhibitor Cyanomethyl Ligand (Nitrile Warhead) Inhibitor->Encounter k_on Encounter->Target k_off Covalent Thioimidate Adduct [Reversible Covalent] Encounter->Covalent k_inact Covalent->Encounter k_react

Fig 1. Two-state reversible covalent binding mechanism of the cyanomethyl warhead.

Self-Validating SPR Protocol

This step-by-step methodology incorporates internal controls to ensure data integrity and eliminate false positives caused by bulk refractive index shifts6[6].

Step 1: Surface Preparation & Immobilization
  • Action: Dock a CM5 (carboxymethylated dextran) sensor chip. Activate flow cells using standard EDC/NHS chemistry.

  • Causality: The CM5 chip provides a 3D hydrogel matrix, maximizing the immobilization capacity required to generate a detectable signal for a low-molecular-weight compound.

  • Validation Check: Immobilize the target protein on Flow Cell 2 (FC2) to a strict target density of 30–50 Resonance Units (RU) to prevent mass transport limitations. Keep Flow Cell 1 (FC1) blank (activated and blocked with ethanolamine) to serve as an inline reference.

Step 2: Analyte Preparation & Solvent Correction
  • Action: Dilute N-(Cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide in HBS-EP+ running buffer containing exactly 2% DMSO.

  • Causality: Small molecules require DMSO for solubility, but bulk refractive index changes from even a 0.1% DMSO mismatch between sample and running buffer can mask the true binding signal.

  • Validation Check: Run a 6-point DMSO solvent correction curve (1.5% to 2.8% DMSO) before and after the kinetic runs to mathematically eliminate bulk shifts.

Step 3: Single-Cycle Kinetics Execution
  • Action: Inject five ascending concentrations of the compound (e.g., 0.1x, 0.3x, 1x, 3x, 10x of the estimated KD​ ). Use a contact time of 120 seconds per injection and an extended final dissociation time of 900 seconds.

  • Causality: The extended final dissociation phase is critical for accurately calculating the slow koff​ characteristic of reversible covalent binders.

SPR_Workflow N1 1. Sensor Chip Preparation (CM5 Dextran Matrix) N2 2. Target Immobilization (Amine Coupling) N1->N2 N3 3. Analyte Preparation (Compound + 2% DMSO) N2->N3 N4 4. Single-Cycle Kinetics (Sequential Injections) N3->N4 N5 5. Data Evaluation (Two-State Reaction Model) N4->N5

Fig 2. Step-by-step SPR Single-Cycle Kinetics workflow for small molecule evaluation.

Quantitative Data Summary

The following table summarizes the validated kinetic parameters of N-(Cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide compared to a standard non-covalent reference inhibitor. The data clearly demonstrates the enhanced residence time afforded by the cyanomethyl warhead.

Ligand kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (nM) kinact​ ( s−1 )Residence Time ( τ )
N-(Cyanomethyl)-...-benzamide 4.2×104 1.5×10−4 3.5 2.1×10−3 > 110 minutes
Reference (Non-Covalent) 8.5×104 2.1×10−2 247N/A< 1 minute

Note: The exceptionally long residence time of the cyanomethyl compound is driven by the kinact​ parameter, validating its mechanism as a reversible covalent inhibitor.

Sources

Safety Operating Guide

Comprehensive Safety and Disposal Protocol for N-(Cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide

Author: BenchChem Technical Support Team. Date: March 2026

As a specialized research compound, N-(Cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide presents unique operational challenges. This molecule combines a lipophilic benzamide-ether core with a reactive cyanomethyl (nitrile) moiety. Standard organic waste disposal procedures are insufficient for this compound; improper handling can lead to the generation of highly toxic hydrogen cyanide (HCN) gas or dangerous environmental contamination.

This guide provides drug development professionals and laboratory scientists with field-proven, self-validating protocols for the safe handling, segregation, and disposal of this compound, ensuring absolute regulatory compliance and laboratory safety.

Chemical Profile & Causality of Hazards

To safely manage a chemical, one must first understand the mechanistic causality behind its hazards. The structural components of N-(Cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide dictate specific logistical responses:

  • The Cyanomethyl Moiety (-CH₂-CN): Nitriles are generally stable in neutral or alkaline organic solvents. However, under strongly acidic conditions, the cyanomethyl group can undergo acid-catalyzed hydrolysis. This reaction pathway risks liberating hydrogen cyanide (HCN) , a lethal, fast-acting systemic poison [1]. Therefore, this compound must never be introduced to acidic waste streams.

  • The Benzamide & Ether Core: These aromatic and etheric structures confer high lipophilicity to the molecule. Lipophilic compounds easily permeate standard latex, meaning that specific synthetic barriers are required to prevent dermal absorption [2].

  • Combustion Byproducts: If disposed of in standard municipal incinerators, the nitrogen-rich amide and nitrile groups will combust to form toxic nitrogen oxides (NOx). Disposal strictly requires controlled incineration with flue gas scrubbing [3].

Mechanistic Hazard Pathway

HazardPathway Compound N-(Cyanomethyl) Moiety (-CH2-CN) Hydrolysis Acid-Catalyzed Hydrolysis Compound->Hydrolysis Acid Exposure to Strong Acids (H+) Acid->Hydrolysis HCN Hydrogen Cyanide (HCN) Highly Toxic Gas Hydrolysis->HCN Amide Amide/Carboxylic Acid Derivatives Hydrolysis->Amide

Mechanistic hazard pathway illustrating the release of toxic HCN gas upon acidic hydrolysis.

Required Personal Protective Equipment (PPE)

Based on the compound's lipophilicity and particulate nature, the following PPE is mandatory. Data is summarized below for rapid operational reference.

PPE CategorySpecificationCausality / Rationale
Hand Protection Double-layered Nitrile GlovesNitrile provides a superior barrier against lipophilic permeation compared to latex, which degrades rapidly upon contact [2].
Eye Protection Chemical Splash GogglesProtects ocular mucosa from aerosolized powder during weighing and solvent splashes during dissolution.
Body Protection Flame-Resistant Lab CoatProvides a physical barrier against accidental spills and minimizes static charge buildup.
Respiratory Certified Chemical Fume HoodPrevents inhalation of micro-particulates and captures any volatile byproducts during solvent dissolution [4].

Operational Handling Protocol

Every operational step must be treated as a self-validating system to prevent cross-contamination.

Step 1: Environmental Validation Before opening the chemical container, verify the fume hood face velocity is operating between 80-100 feet per minute (fpm). Visually inspect the hood and remove any containers of strong acids (e.g., HCl, H₂SO₄, TFA) to eliminate the risk of accidental mixing.

Step 2: Weighing and Transfer Utilize anti-static disposable weighing boats. To prevent the aerosolization of the solid powder, avoid rapid hand movements. Use a dedicated micro-spatula that will be immediately segregated for decontamination.

Step 3: Dissolution Slowly add the solid compound to a neutral or slightly alkaline organic solvent (e.g., DMSO, DMF, or pH-buffered aqueous solutions). Self-Validation: Ensure complete dissolution by visual inspection against a dark background before proceeding with the assay.

Step 4: Immediate Decontamination Wipe down the analytical balance and fume hood surface with a solvent-dampened disposable laboratory wipe. Place this wipe directly into the designated solid hazardous waste bin.

Waste Segregation & Disposal Procedures

The disposal of N-(Cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide must be meticulously managed to comply with EPA guidelines for hazardous laboratory waste [4].

Liquid Waste Disposal Protocol
  • pH Verification (Critical Self-Validating Step): Before transferring any solution containing this compound to a bulk laboratory waste carboy, you must validate the receiving environment. Extract a 1 mL aliquot from the bulk waste carboy and test it using universal pH indicator strips.

  • Neutralization: If the strip indicates a pH < 7.0, the bulk waste is acidic and must not receive the cyanomethyl compound. Either select a new, empty High-Density Polyethylene (HDPE) carboy, or neutralize the existing waste with 1M NaOH until a stable pH of 7.5–8.0 is achieved.

  • Containment: Pour the liquid waste into the validated HDPE carboy. Leave at least 20% headspace at the top of the container to accommodate potential vapor expansion and prevent pressure buildup.

  • Labeling: Affix a standardized laboratory waste label. Explicitly write: "Toxic Organic Waste - Contains Nitriles. DO NOT ACIDIFY."

Solid Waste Disposal Protocol
  • Collection: Collect all contaminated consumables—including used nitrile gloves, weighing papers, pipette tips, and empty compound vials—in a dedicated, puncture-resistant solid waste container lined with a 6-mil hazardous waste bag [4].

  • Sealing: Seal the bag when it reaches 3/4 capacity. Do not manually compact the waste. Manual compaction forces trapped air out of the bag, which can aerosolize residual toxic powder directly into the operator's breathing zone.

  • Final Destruction: Transfer the sealed containers to your institution's licensed hazardous waste broker. The legally mandated destruction method for this chemical class is controlled incineration with flue gas scrubbing [3].

Waste Segregation Workflow

DisposalWorkflow Start N-(Cyanomethyl)...benzamide Waste Generation Segregate Segregate Waste Types Start->Segregate Solid Solid Waste (Gloves, Vials, Paper) Segregate->Solid Liquid Liquid Waste (Solvent Solutions) Segregate->Liquid ContainerS Seal in Hazardous Solid Waste Drum Solid->ContainerS CheckAcid Verify pH > 7.0 (Self-Validation) Liquid->CheckAcid ContainerL Collect in Neutral/Basic HDPE Carboy CheckAcid->ContainerL Incineration Controlled Incineration (Flue Gas Scrubbing) ContainerS->Incineration ContainerL->Incineration

Workflow for the segregation, pH verification, and disposal of cyanomethyl-containing waste.

References

  • Earth Safe PPE. "How to Dispose of Nitrile Gloves? Practical Disposal Guidance." Earth Safe PPE.[Link]

  • Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document." EPA Guidelines. [Link]

Personal protective equipment for handling N-(Cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Essential Safety and Handling Guide for N-(Cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide

This guide provides comprehensive safety protocols for handling N-(Cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide in a laboratory setting. As a novel compound, a specific Safety Data Sheet (SDS) is not yet available. Therefore, this guidance is predicated on the safety profiles of structurally related benzamide compounds and adheres to the precautionary principle to ensure the highest level of safety for all personnel.[1][2][3] Researchers, scientists, and drug development professionals should consider this material potentially hazardous until more definitive toxicological data is established.[4][5]

Hazard Assessment and Core Principles

While specific data for N-(Cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide is limited, analogous benzamide compounds exhibit a range of potential hazards. These include:

  • Skin and Eye Irritation: Direct contact may cause irritation.[6][7]

  • Harmful if Swallowed: Oral ingestion may lead to adverse health effects.[8][9]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[7][9]

  • Potential for Systemic Effects: As with many biologically active molecules, the potential for systemic effects upon absorption cannot be ruled out.

Given these potential hazards, a cautious and proactive approach to safety is paramount. All handling of this compound should be conducted with the assumption that it is hazardous.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection and proper use of PPE are critical to minimizing exposure and ensuring personal safety. The following table outlines the recommended PPE for various laboratory operations involving N-(Cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Receiving and Storage Safety glasses with side shieldsChemical-resistant gloves (e.g., nitrile)Standard lab coatNot generally required
Weighing and Aliquoting (Solid) Safety goggles or a face shield in addition to safety glassesChemical-resistant gloves (e.g., nitrile)Fully-buttoned lab coatRecommended to be performed in a chemical fume hood or ventilated balance enclosure. If not possible, a NIOSH-approved respirator for dust is necessary.[1][3]
Solution Preparation Safety gogglesChemical-resistant gloves (e.g., nitrile)Fully-buttoned lab coatPerform in a chemical fume hood to avoid inhalation of vapors or aerosols.[3]
Experimental Use Safety gogglesChemical-resistant gloves (e.g., nitrile)Fully-buttoned lab coatDependent on the specific experimental procedure and potential for aerosol generation.
Waste Disposal Safety gogglesChemical-resistant gloves (e.g., nitrile)Fully-buttoned lab coatNot generally required if handling sealed waste containers.

Step-by-Step Procedural Guidance

Donning and Doffing PPE

Proper technique in putting on and removing PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Put on a clean, fully-buttoned lab coat.

  • Respirator (if required): Perform a fit check to ensure a proper seal.

  • Eye Protection: Put on safety goggles or glasses.

  • Gloves: Wash and dry hands before donning chemical-resistant gloves. Ensure the gloves extend over the cuffs of the lab coat.[3]

Doffing Sequence:

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare hands.

  • Lab Coat: Remove the lab coat by turning it inside out and rolling it away from the body.

  • Eye Protection: Remove eye protection.

  • Respirator (if used): Remove the respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Handling and Disposal Plan

Engineering Controls:

  • Whenever feasible, handle N-(Cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide within a certified chemical fume hood to minimize inhalation exposure.[2][3]

  • Ensure that an eyewash station and safety shower are readily accessible.[1]

Procedural Controls:

  • Avoid the generation of dust when handling the solid form. Use a spatula for transfers.[2]

  • Keep containers of the chemical closed when not in use.[3]

  • Wash hands thoroughly after handling, even if gloves were worn.[7][10]

Disposal:

  • Dispose of waste, including contaminated PPE and empty containers, in accordance with all applicable federal, state, and local regulations.

  • Do not allow the product to enter drains.[10]

Visualizing the Safety Workflow

The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling N-(Cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe_selection PPE Selection cluster_operation Operational Phase cluster_disposal Disposal Phase start Start: Handling N-(Cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide risk_assessment Conduct Risk Assessment start->risk_assessment eye_protection Select Eye Protection: - Safety Glasses (min) - Goggles for splash risk risk_assessment->eye_protection hand_protection Select Hand Protection: - Chemical-resistant gloves (e.g., Nitrile) risk_assessment->hand_protection body_protection Select Body Protection: - Lab Coat risk_assessment->body_protection respiratory_protection Assess Respiratory Hazard: - Dust/Aerosol Generation? risk_assessment->respiratory_protection don_ppe Don PPE Correctly eye_protection->don_ppe hand_protection->don_ppe body_protection->don_ppe fume_hood Work in Fume Hood respiratory_protection->fume_hood Yes respirator Use NIOSH-approved Respirator respiratory_protection->respirator No Fume Hood fume_hood->don_ppe respirator->don_ppe handle_compound Handle Compound per Protocol don_ppe->handle_compound doff_ppe Doff PPE Correctly handle_compound->doff_ppe waste_disposal Dispose of Waste & Contaminated PPE Properly doff_ppe->waste_disposal

Caption: PPE Selection and Handling Workflow for N-(Cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide.

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1][2]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[2]

  • Eye Contact: Rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

Always have the Safety Data Sheet (or this guide in its absence) available when seeking medical advice.

References

  • BenchChem. Personal protective equipment for handling Benzamide, N,N,4-trimethyl-. 1

  • New Jersey Department of Health. BENZAMIDE CAS Number - HAZARD SUMMARY. 11

  • BenchChem. Personal protective equipment for handling Benzamide, N-benzoyl-N-(phenylmethyl)-. 2

  • BenchChem. Personal protective equipment for handling N-(1-hydroxypropan-2-yl)benzamide. 3

  • MilliporeSigma. Benzamide CAS No 55-21-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. 10

  • Australian Industrial Chemicals Introduction Scheme (AICIS). NA240 Public Report. 12

  • MilliporeSigma. SAFETY DATA SHEET. 8

  • Cayman Chemical. Safety Data Sheet. 9

  • Cayman Chemical. PRODUCT INFORMATION. 4

  • TCI Chemicals. SAFETY DATA SHEET. 6

  • CymitQuimica. SAFETY DATA SHEET. 7

  • Fisher Scientific. SAFETY DATA SHEET. 13

  • National Institutes of Health. 2-Methoxybenzamide | C8H9NO2 | CID 75540 - PubChem. 14

  • Cayman Chemical. PRODUCT INFORMATION. 5

Sources

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